molecular formula C7H9N3O2 B1332027 6-(Dimethylamino)pyrazine-2-carboxylic acid CAS No. 40262-53-1

6-(Dimethylamino)pyrazine-2-carboxylic acid

Cat. No.: B1332027
CAS No.: 40262-53-1
M. Wt: 167.17 g/mol
InChI Key: RFADYEKKBJUDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)pyrazine-2-carboxylic acid (CAS 40262-53-1) is a versatile pyrazine derivative of high interest in medicinal chemistry and materials science research. This compound serves as a key synthetic intermediate and building block for the development of novel bioactive molecules and functional materials. Pyrazinecarboxylic acids are established as privileged scaffolds in drug discovery . The carboxylic acid functional group allows for further derivatization, notably into amides, which are a core focus in the search for new therapeutic agents . Substituted amides of pyrazine-2-carboxylic acids have demonstrated significant antimycobacterial activity , forming a basis for research into new treatments for diseases like tuberculosis . Furthermore, the pyrazine core is a known component in ligands for various metal complexes. Pyrazine-2-carboxylic acid can act as an O,N-chelating ligand, forming stable complexes with metals such as ruthenium(II), rhodium(III), and iridium(III) . These complexes are investigated for their photophysical properties and potential applications in catalysis and as luminescent materials . With a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol , this compound is characterized by high purity, typically ≥95% . It is offered as a protein degrader building block, supporting cutting-edge research in targeted protein degradation technologies . Intended Use & Handling: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-(dimethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFADYEKKBJUDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361626
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40262-53-1
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-(Dimethylamino)pyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(dimethylamino)pyrazine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it details the expected characterization of the compound using modern analytical techniques. This guide is intended to be a practical resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The pyrazine ring is a key pharmacophore in various approved drugs, exhibiting a wide range of therapeutic activities. The introduction of substituents, such as a dimethylamino group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, target-binding affinity, and pharmacokinetic profile. This compound is, therefore, a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

A plausible starting material is the commercially available 6-chloropyrazine-2-carboxylic acid or its corresponding ester. The ester is often preferred to avoid potential side reactions involving the carboxylic acid moiety.

Synthesis_Pathway Start 6-Chloropyrazine-2-carboxylic acid methyl ester Intermediate This compound methyl ester Start->Intermediate Dimethylamine (gas or solution in THF/EtOH) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, DMF) Heat Product This compound Intermediate->Product Hydrolysis (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) Acidic workup

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 6-(dimethylamino)pyrazine-2-carboxylate

  • To a solution of methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for instance, potassium carbonate (2.0-3.0 eq).

  • A solution of dimethylamine (e.g., 2.0 M in THF, 2.0-3.0 eq) is added dropwise to the reaction mixture.

  • The reaction mixture is heated to a temperature ranging from 80-120 °C and stirred for several hours, while the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The methyl 6-(dimethylamino)pyrazine-2-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), is added to the solution.

  • The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS MP Melting Point Analysis Compound->MP Purity Purity Assessment (HPLC, Elemental Analysis) Compound->Purity

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₇H₉N₃O₂
Molecular Weight167.17 g/mol
AppearanceExpected to be a solid
Melting PointTo be determined experimentally
SolubilityLikely soluble in polar organic solvents
NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the dimethylamino group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 160-180 ppm).

Table of Expected NMR Data

TypeExpected Chemical Shift (δ, ppm)Multiplicity
¹H NMR~8.0-8.5Singlet
~7.0-7.5Singlet
~3.1Singlet
>10Broad Singlet
¹³C NMR~165-170-
~155-160-
~140-145-
~125-130-
~35-40-
Mass Spectrometry

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.

Table of Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺168.07675
[M+Na]⁺190.05869
[M-H]⁻166.06219
[M]⁺167.06892

Conclusion

This technical guide outlines a proposed synthetic route and a comprehensive characterization plan for this compound. While a specific published protocol is lacking, the presented methodology, based on fundamental organic chemistry principles, provides a solid foundation for its successful synthesis and characterization in a laboratory setting. The availability of this compound will undoubtedly facilitate the exploration of novel pyrazine-based derivatives for potential therapeutic applications. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve the best possible outcomes.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-(dimethylamino)pyrazine-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrazine core, substituted with a dimethylamino group and a carboxylic acid. These functional groups are key determinants of its chemical behavior and potential biological activity.

PropertyValueSource
IUPAC Name This compound
CAS Number 40262-53-1
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol
Predicted Boiling Point 360.0 ± 42.0 °C at 760 mmHg
Predicted XlogP 1.0[1]
Physical Form Solid

Synthesis Methodology

A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the pyrazine ring with dimethylamine. A likely precursor for this synthesis is 6-chloropyrazine-2-carboxylic acid.

Experimental Protocol: Synthesis from 6-chloropyrazine-2-carboxylic acid

This protocol is adapted from general procedures for the amination of chloropyrazines.[3]

Materials:

  • 6-chloropyrazine-2-carboxylic acid

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable organic solvent (e.g., THF, DMSO, or ethanol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyrazine-2-carboxylic acid in a suitable anhydrous solvent.

  • Add a base to the mixture to act as an acid scavenger.

  • Add a solution of dimethylamine dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., TLC or LC-MS) to determine the completion of the reaction.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous workup. This typically involves dissolving the residue in water and adjusting the pH to an acidic value (e.g., pH 3-4) with an appropriate acid (e.g., HCl) to precipitate the product.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Below is a workflow diagram illustrating this synthetic process.

G Synthesis Workflow start Start dissolve Dissolve 6-chloropyrazine-2-carboxylic acid and base in solvent start->dissolve add_amine Add dimethylamine solution dissolve->add_amine reflux Heat to reflux and monitor reaction add_amine->reflux cool_evaporate Cool and evaporate solvent reflux->cool_evaporate workup Aqueous workup and acidification cool_evaporate->workup filter_dry Filter and dry the product workup->filter_dry end End filter_dry->end

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of aminopyrazine derivatives has garnered significant interest in medicinal chemistry, particularly as kinase inhibitors.[4][5] Kinases are crucial enzymes that regulate a multitude of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Several aminopyrazine-based compounds have been shown to target key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[6][7] These pathways are often hyperactivated in cancer cells, making them attractive targets for therapeutic intervention.

The diagram below illustrates a simplified representation of these signaling pathways and indicates the potential point of intervention for a kinase inhibitor.

G Potential Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aminopyrazine Kinase Inhibitor Inhibitor->Raf Inhibition Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways with potential inhibition points for aminopyrazine compounds.

The structural features of this compound, particularly the aminopyrazine core, suggest that it could be a candidate for investigation as a kinase inhibitor. Further research, including in vitro kinase assays and cell-based studies, would be necessary to elucidate its specific biological targets and mechanism of action.

References

Biological Activity of 6-(Dimethylamino)pyrazine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives based on the pyrazine-2-carboxylic acid scaffold. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a significant motif in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[1] This document consolidates quantitative data, details key experimental protocols, and visualizes relevant pathways and workflows to support ongoing research and development in this area.

Overview of Biological Activities

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of therapeutic applications. The primary activities reported in the literature include antimicrobial (antibacterial and antifungal), antitubercular, and photosynthesis inhibition. The core structure is often modified—typically as amides or esters—by reacting the carboxylic acid with various substituted anilines, piperazines, or aminothiazoles to generate diverse chemical libraries for screening.[2][3]

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial properties of pyrazine-2-carboxylic acid derivatives. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria as well as fungal strains.

Quantitative Antimicrobial Data

The antimicrobial potency of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). A summary of reported MIC values for various pyrazine-2-carboxylic acid derivatives against different microbial strains is presented below.

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)MIC (µmol/dm³)Reference
P10 Piperazine Derivative¹C. albicans3.125-[4]
P4 Piperazine Derivative²C. albicans3.125-[4]
P3, P4, P7, P9 Piperazine DerivativesE. coli50-[4]
P6, P7, P9, P10 Piperazine DerivativesP. aeruginosa25-[4]
2d 3-Methylphenyl Amide³Various Fungi-31.25 - 500[5][6]
2f 3-Methylphenyl Amide⁴Various Fungi-31.25 - 500[5][6]
8 Thiazol-2-yl Amide⁵T. mentagrophytes-31.25[3]

¹(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone.[4] ²(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone.[4] ³3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid.[5][6] ⁴3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid.[5][6] ⁵5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide.[3]

Proposed Antimicrobial Mechanism of Action

Molecular docking studies suggest that the antibacterial activity of certain pyrazine-2-carboxylic acid derivatives may stem from the inhibition of GlcN-6-P synthase.[4] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it a viable target for novel antibacterial agents.[1]

G cluster_bacterium Bacterial Cell Pyrazine Pyrazine-2-Carboxylic Acid Derivative GlcN6P GlcN-6-P Synthase Pyrazine->GlcN6P Inhibition Pathway Cell Wall Biosynthesis Pathway GlcN6P->Pathway Blocked CellWall Bacterial Cell Wall Pathway->CellWall Disrupted Lysis Cell Lysis & Bacterial Death CellWall->Lysis

Proposed mechanism of antibacterial activity via inhibition of GlcN-6-P synthase.

Antitubercular Activity

Pyrazinamide, a derivative of pyrazine, is a first-line drug for treating tuberculosis.[2] This has spurred research into other pyrazine-based compounds, including amides of substituted pyrazine-2-carboxylic acids, for their activity against Mycobacterium tuberculosis.

Quantitative Antitubercular Data

Activity is often reported as the percentage inhibition of mycobacterial growth at a specific concentration.

Compound IDDerivative Class% Inhibition vs M. tuberculosisLipophilicity (log P)Reference
2o 3,5-bis(trifluoromethyl)phenyl Amide¹72%6.85[2][5][6]
18 3,5-dibromo-4-hydroxyphenyl Amide²72%6.00[3]
16 3,5-dibromo-4-hydroxyphenyl Amide³54-72%-[3]
17 3,5-dibromo-4-hydroxyphenyl Amide⁴54-72%-[3]

¹3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid.[2][5][6] ²5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ³N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ⁴6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3]

Photosynthesis Inhibition

Certain amides of pyrazine-2-carboxylic acids have been identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron transport.[2][6] This activity is often explored for developing new herbicides.

Quantitative Photosynthesis Inhibition Data

The half maximal inhibitory concentration (IC50) is used to quantify the potency of these compounds.

Compound IDDerivative ClassIC50 (mmol/dm³)Reference
2m 3,5-bis(trifluoromethyl)phenyl Amide¹0.026[5][6]
27 5-bromo-2-hydroxyphenyl Amide²0.0419 (41.9 µmol/L)[3]
4 Thiazol-2-yl Amide³0.0495 (49.5 µmol/L)[3]
2f 3-methylphenyl Amide⁴0.063[5][6]

¹(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[5][6] ²5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ³5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide.[3] ⁴3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid.[5][6]

Experimental Protocols

This section details the methodologies for the synthesis of pyrazine-2-carboxylic acid derivatives and the biological assays used to evaluate them.

General Synthesis of Pyrazine-2-Carboxamides

The primary method for synthesizing the amide derivatives involves a condensation reaction.

G A Substituted Pyrazine-2-Carboxylic Acid C Pyrazine-2-Carboxylic Acid Chloride A->C Chlorination E Condensation Reaction A->E Reactant 1 B Chlorinating Agent (e.g., SOCl₂) C->E Reactant 1 D Substituted Aniline or Aminothiazole D->E Reactant 2 F Crude Product E->F G Purification (Recrystallization) F->G H Final Pyrazine-2-Carboxamide Derivative G->H G A Prepare Serial Dilutions of Test Compound B Dispense into 96-Well Plate A->B C Add Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Conc. with No Growth (MIC) E->F PC Positive Control (Inoculum, No Cmpd) PC->D NC Negative Control (Broth, No Inoculum) NC->D

References

An In-depth Technical Guide to the Spectroscopic Analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document presents a comprehensive analysis based on predicted data and established spectroscopic principles derived from analogous structures. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data tables, generalized experimental protocols, and a workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrazine derivatives.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules and approved drugs. The substituents, a dimethylamino group and a carboxylic acid, are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the compound. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from closely related pyrazine derivatives and established principles of spectroscopic interpretation.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons, the dimethylamino group protons, and the carboxylic acid proton.

Predicted ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
~13.0 - 11.0Singlet (broad)
~8.4Singlet
~7.9Singlet
~3.2Singlet

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~168-COOH
~158Pyrazine C-6
~145Pyrazine C-2
~138Pyrazine C-3
~130Pyrazine C-5
~38-N(CH₃)₂

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Data
Frequency (cm⁻¹) Intensity
3300 - 2500Broad
~1710Strong
~1600, ~1540Medium-Strong
~1380Medium
~1200Medium
~900Medium-Weak

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is based on predicted fragmentation patterns.[1]

Predicted Mass Spectrometry Data
Adduct m/z
[M+H]⁺168.07675
[M+Na]⁺190.05869
[M-H]⁻166.06219
[M]⁺167.06892

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly to the proton spectrum.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Acquisition:

    • Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • The mass range should be set to cover the expected molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Characterization Report purity_assessment->final_report

References

A Theoretical and Computational Guide to 6-(Dimethylamino)pyrazine-2-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies applicable to the study of 6-(dimethylamino)pyrazine-2-carboxylic acid. While specific experimental and computational data for this exact molecule are not extensively available in published literature, this paper outlines a robust framework for its in-silico investigation. The methodologies detailed herein are based on established computational chemistry practices for similar pyrazine derivatives and are intended to serve as a blueprint for future research. This guide covers quantum chemical calculations for geometry optimization and electronic property analysis, simulated spectroscopic analysis, and molecular docking studies for predicting interactions with biological targets. All data is presented in a clear, tabular format, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

Pyrazine and its derivatives are a well-known class of heterocyclic compounds with significant applications in the pharmaceutical and food industries. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds for drug design. This compound, a specific derivative, holds potential for further investigation due to its structural features. Theoretical and computational studies provide a powerful and cost-effective means to explore the molecular properties, reactivity, and potential biological interactions of such novel compounds before undertaking extensive experimental synthesis and testing.

This whitepaper details a hypothetical, yet standard, computational workflow for the comprehensive study of this compound. The outlined protocols are designed to furnish researchers and drug development professionals with a foundational understanding of the molecule's physicochemical characteristics and its potential as a therapeutic agent.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and geometric parameters of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocol: Geometry Optimization and Electronic Properties

A common and effective protocol for the quantum chemical analysis of a molecule like this compound is as follows:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[1][2]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.

  • Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent can be employed.

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP), and Mulliken population analysis.

Data Presentation: Hypothetical Calculated Properties

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned quantum chemical calculations for this compound.

Table 1: Optimized Geometric Parameters (Hypothetical Data)

ParameterValue (Å or °)
Bond Lengths (Å)
N1-C21.335
C2-C31.408
C3-N41.332
N4-C51.398
C5-C61.385
C6-N11.340
C2-C(O)OH1.510
C(O)-OH1.350
C=O1.220
C6-N(CH₃)₂1.370
Bond Angles (°) **
C6-N1-C2118.5
N1-C2-C3121.0
C2-C3-N4120.8
C3-N4-C5118.2
N4-C5-C6120.5
C5-C6-N1121.0
Dihedral Angles (°) **
N1-C2-C(O)-O178.5
C5-C6-N(CH₃)₂-C-175.0

Table 2: Calculated Electronic Properties (Hypothetical Data)

PropertyValue
Energy of HOMO-6.25 eV
Energy of LUMO-1.89 eV
HOMO-LUMO Energy Gap (ΔE)4.36 eV
Dipole Moment3.45 Debye
Mulliken Charge on N1-0.45 e
Mulliken Charge on N4-0.48 e
Mulliken Charge on O (carbonyl)-0.55 e
Mulliken Charge on O (hydroxyl)-0.62 e

Simulated Spectroscopic Analysis

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. These simulated spectra can be used to aid in the interpretation of experimental data and to assign specific vibrational modes to the observed spectral bands.

Experimental Protocol: Vibrational Frequency Calculation

The vibrational frequencies are typically calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The output provides the frequencies of the normal modes of vibration and their corresponding IR intensities and Raman activities.

Data Presentation: Hypothetical Vibrational Frequencies

Table 3: Selected Calculated Vibrational Frequencies and Assignments (Hypothetical Data)

Frequency (cm⁻¹)IR IntensityAssignment
3450HighO-H stretch (carboxylic acid)
3080MediumC-H stretch (aromatic)
2950MediumC-H stretch (methyl groups)
1720Very HighC=O stretch (carbonyl)
1610HighC=N/C=C ring stretch
1450MediumC-H bend (methyl groups)
1380HighC-N stretch (dimethylamino)
1250HighC-O stretch (carboxylic acid)

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow would involve the following steps:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from the optimized geometry calculation.

    • Assign partial charges and define rotatable bonds.

  • Docking Software: AutoDock, Glide, or similar molecular docking software.

  • Grid Generation: Define a grid box that encompasses the active site of the protein.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.

  • Analysis: Analyze the results based on the predicted binding energy (scoring function) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Data Presentation: Hypothetical Molecular Docking Results

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

Binding PosePredicted Binding Energy (kcal/mol)Interacting ResiduesType of Interaction
1-8.5LYS72Hydrogen Bond
ASP184Hydrogen Bond, Salt Bridge
LEU132Hydrophobic
PHE185Pi-Pi Stacking
2-7.9GLU91Hydrogen Bond
VAL23Hydrophobic

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

computational_workflow cluster_qc Quantum Chemistry cluster_md Molecular Docking cluster_results Outputs mol_structure Define Initial 3D Structure geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop ligand_prep Ligand Preparation geom_opt->ligand_prep geom_data Geometric Parameters geom_opt->geom_data spec_data Simulated Spectra freq_calc->spec_data analysis Binding Analysis elec_prop->analysis elec_data Electronic Properties elec_prop->elec_data protein_prep Target Protein Preparation docking Docking Simulation protein_prep->docking ligand_prep->docking docking->analysis binding_data Binding Affinity & Pose analysis->binding_data

Caption: A typical workflow for computational analysis.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseA Kinase A Rec->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Drug 6-(dimethylamino)pyrazine- 2-carboxylic acid Drug->KinaseB Inhibition

Caption: Inhibition of a kinase by the hypothetical drug.

Conclusion

This technical guide has outlined a comprehensive and standard computational methodology for the theoretical investigation of this compound. By employing quantum chemical calculations and molecular docking simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The presented protocols for data generation and visualization serve as a practical framework for future in-silico studies. The application of these computational approaches can accelerate the drug discovery process by enabling a rational, structure-based design of novel therapeutic agents based on the pyrazine scaffold. Further experimental validation is a necessary and complementary step to confirm the theoretical predictions.

References

Potential Therapeutic Targets of 6-(dimethylamino)pyrazine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class of molecules. While direct pharmacological data for this specific molecule is not extensively available in public literature, the pyrazine-2-carboxylic acid scaffold is a key pharmacophore in numerous biologically active compounds. This technical guide aims to provide an in-depth overview of the potential therapeutic targets of this compound by examining the established activities of its close structural analogs and the broader class of pyrazine-2-carboxylic acid derivatives. This analysis will serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical series.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of pyrazine-2-carboxylic acid have demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis and various fungal strains. This suggests that this compound could be a valuable starting point for the development of novel anti-infective drugs.

Antitubercular Potential

The pyrazine ring is a core component of pyrazinamide, a first-line antitubercular drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.

While the direct antitubercular activity of this compound has not been reported, various amide derivatives of substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for their inhibitory effects. For instance, certain amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have shown significant inhibition of Mycobacterium tuberculosis.[1][2]

Experimental Protocol: Antimycobacterial Susceptibility Testing

A common method for evaluating the antitubercular activity of compounds is the Microplate Alamar Blue Assay (MABA).

  • Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Assay Principle: Resazurin, a blue-colored, non-fluorescent indicator dye, is reduced to the pink-colored, fluorescent resorufin by the metabolic activity of viable mycobacteria. The inhibition of this conversion is a measure of the compound's antimycobacterial activity.

  • Methodology:

    • Two-fold serial dilutions of the test compounds are prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Antifungal and Antibacterial Potential

Several studies have explored the broader antimicrobial properties of pyrazine-2-carboxylic acid derivatives.[1][2] Molecular docking studies of some novel pyrazine-2-carboxylic acid derivatives have suggested that GlcN-6-P synthase could be a potential target for their antibacterial activity.

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

Compound/DerivativeTarget Organism/AssayActivityReference
Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMycobacterium tuberculosisSignificant inhibition[1][2]
Novel pyrazine-2-carboxylic acid-piperazine derivativesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansModerate to good antimicrobial activity
3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acidVarious fungal strainsPoor in vitro antifungal effect[1][2]

Logical Workflow for Antimicrobial Drug Discovery

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening SAR Studies SAR Studies Primary Screening->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling In vivo Efficacy In vivo Efficacy ADMET Profiling->In vivo Efficacy Toxicology Studies Toxicology Studies In vivo Efficacy->Toxicology Studies

Caption: A streamlined workflow for antimicrobial drug discovery.

Kinase Inhibition: A Potential Avenue for Anticancer and Anti-inflammatory Therapies

The pyrazine moiety is a well-established scaffold in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This suggests that this compound could be explored for its potential as a kinase inhibitor.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response. Pyrazine carboxamides have been identified as potent and selective HPK1 inhibitors.

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition

ROCK inhibitors have therapeutic potential in a variety of cardiovascular diseases. Certain pyrazine and pyridine derivatives have been patented as Rho kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay

A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Methodology:

    • The kinase, substrate, ATP, and test compound are incubated together in a reaction buffer.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • The luminescence signal is measured, which correlates with the amount of ADP produced and thus the kinase activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.

Signaling Pathway: Simplified T-Cell Receptor (TCR) Signaling and HPK1 Inhibition

TCR TCR Lck Lck TCR->Lck ZAP-70 ZAP-70 Lck->ZAP-70 SLP-76 SLP-76 ZAP-70->SLP-76 Vav1 Vav1 SLP-76->Vav1 HPK1 HPK1 SLP-76->HPK1 T-Cell Activation T-Cell Activation Vav1->T-Cell Activation HPK1->T-Cell Activation inhibits This compound (analog) This compound (analog) This compound (analog)->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation.

Photosynthesis Inhibition: An Indicator of Potential Bioactivity

While not a direct therapeutic target in humans, the inhibition of photosynthesis in spinach chloroplasts by some pyrazine-2-carboxylic acid amides is a noteworthy biological activity.[1][2] This indicates that these compounds can interact with and disrupt biological electron transport chains. This activity could potentially be translated to other biological systems where electron transport is crucial.

Table 2: Photosynthesis Inhibitory Activity of a Pyrazine-2-Carboxylic Acid Derivative

Compound/DerivativeTarget Organism/AssayActivity (IC50)Reference
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidOxygen evolution rate in spinach chloroplasts0.026 mmol·dm⁻³[1][2]

Experimental Protocol: Measurement of Oxygen Evolution Rate

  • Principle: The rate of photosynthesis can be determined by measuring the rate of oxygen evolution from isolated chloroplasts using a Clark-type oxygen electrode.

  • Methodology:

    • Chloroplasts are isolated from fresh spinach leaves.

    • The chloroplast suspension is placed in a reaction vessel with a suitable buffer and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol).

    • The test compound is added to the suspension.

    • The reaction is initiated by illumination, and the change in oxygen concentration is monitored over time using an oxygen electrode.

    • The rate of oxygen evolution is calculated, and the IC50 value for the test compound is determined.

Conclusion

While direct experimental data on the therapeutic targets of this compound is currently lacking, the analysis of its structural analogs provides a strong foundation for future research. The pyrazine-2-carboxylic acid scaffold is a versatile platform for the development of novel therapeutics, with demonstrated potential in the areas of antimicrobial, anticancer, and anti-inflammatory applications. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to utilize the experimental protocols and consider the potential signaling pathways outlined in this guide to direct their future studies.

References

The Enduring Legacy of Pyrazine-2-Carboxylic Acid: A Journey from Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine-2-carboxylic acid scaffold represents a cornerstone in the edifice of modern medicinal chemistry. Its deceptively simple heterocyclic structure has given rise to a remarkable array of therapeutic agents that have left an indelible mark on global health. This technical guide delves into the rich history of pyrazine-2-carboxylic acid and its derivatives, from their initial discovery to their evolution into life-saving pharmaceuticals. We will explore the key milestones, synthetic methodologies, and the quantitative biological data that underscore the therapeutic potential of this versatile pharmacophore. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing quest for novel therapeutics.

A Historical Perspective: From Obscurity to Clinical Prominence

The journey of pyrazine-2-carboxylic acid derivatives from laboratory curiosities to clinical mainstays is a testament to serendipity, meticulous scientific inquiry, and the relentless pursuit of effective treatments for infectious diseases. While the parent pyrazine ring was known to chemists in the 19th century, the therapeutic potential of its derivatives remained largely untapped until the mid-20th century.

A pivotal moment in this narrative is the discovery of pyrazinamide , a cornerstone of modern tuberculosis therapy. First synthesized in 1936, its profound antitubercular activity was not recognized until 1952. This discovery was remarkable as pyrazinamide exhibits no in vitro activity at neutral pH, a characteristic that would have likely led to its dismissal in conventional screening protocols. However, the observation that nicotinamide, a structural relative, possessed activity against Mycobacterium tuberculosis prompted further investigation into its pyrazine analogue. Subsequent studies in animal models revealed its potent sterilizing effect, particularly against semi-dormant bacilli in acidic environments, a characteristic that has been instrumental in shortening the duration of tuberculosis treatment.

Decades later, the pyrazine-2-carboxamide core would once again emerge at the forefront of antiviral research with the development of favipiravir (T-705). Developed by Toyama Chemical Co., Ltd. and approved for medical use in Japan in 2014, favipiravir is a broad-spectrum antiviral agent with activity against a range of RNA viruses.[1] Its development was a more targeted effort, building on the knowledge of viral RNA-dependent RNA polymerase (RdRp) as a druggable target. Favipiravir's journey to the clinic was accelerated by its potential to address pandemic influenza threats, and it has since been investigated for the treatment of numerous other viral infections, including COVID-19.[1]

These two landmark discoveries, separated by decades, highlight the enduring relevance of the pyrazine-2-carboxylic acid scaffold in addressing pressing global health challenges.

Quantitative Biological Activity of Pyrazine-2-Carboxylic Acid Derivatives

The therapeutic utility of pyrazine-2-carboxylic acid derivatives is underpinned by a wealth of quantitative biological data. The following tables summarize the in vitro activity of various substituted pyrazine-2-carboxamides against different pathogens and cell lines, providing a valuable resource for structure-activity relationship (SAR) studies and future drug design efforts.

Compound NumberSubstituent (R) on Phenyl RingTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)Reference
1 HMycobacterium tuberculosis H37Rv>100-[2]
2 4-ClMycobacterium tuberculosis H37Rv50-[2]
3 2,4-di-OCH3Mycobacterium tuberculosis H37Rv12.5-[2]
4 4-CF3Mycobacterium tuberculosis H37Rv25-[2]
5 3,4-di-ClMycobacterium tuberculosis H37Rv100-[2]
6 4-CH3Mycobacterium tuberculosis H37Rv6.25-[3]
7 3-I-4-CH3Mycobacterium tuberculosis<2.0 (µmol/L)0.728[4]
8 4-OCH3Mycobacterium tuberculosis12.5-[3]
9 4-FMycobacterium tuberculosis12.5-[3]
10 4-ClMycobacterium kansasii>100-[5]
11 4-OHMycobacterium tuberculosis H37Ra3.91-[5]
12 4-CH3Mycobacterium tuberculosis H37Ra0.78-[5]
13 3-CF3Trichophyton mentagrophytes62.5 (µmol/mL)-[6]
14 3,5-bis(CF3)Mycobacterium tuberculosis--[7]
15 3-CH3Candida albicans>500 (µmol·dm⁻³)-[7]

Table 1: Antimycobacterial and Antifungal Activity of Substituted N-Phenylpyrazine-2-carboxamides.

Compound NumberDerivative TypeCell LineIC50 (µM)Reference
16 Pyrazinamide-metal complexSNB-19 (Glioblastoma)>100[8]
17 Pyrazinamide-metal complexHCT-15 (Colon Cancer)>100[8]
18 Pyrazinamide-metal complexCOLO-205 (Colon Cancer)>100[8]
19 Pyrazinamide-metal complexKB-3-1 (Cervical Cancer)>100[8]
20 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideHepG2 (Liver Cancer)Non-toxic[2]
21 Darovasertib (PKC inhibitor)-1.9 nM (PKCα)[9]
22 FGFR inhibitor-<10 nM (FGFR1/4)[9]

Table 2: Cytotoxicity and Kinase Inhibitory Activity of Pyrazine-2-carboxamide Derivatives.

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyrazine-2-carboxylic acid derivatives are mediated through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the signaling pathways for pyrazinamide and favipiravir.

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA (intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion POA_H Protonated POA (POAH) POA->POA_H Protonation (in acidic cytoplasm) Efflux Weak Efflux Pump POA->Efflux Membrane Membrane Disruption POA_H->Membrane Energy Energy Production Inhibition POA_H->Energy Translation Trans-translation Inhibition POA_H->Translation Efflux->PZA_ext Expulsion

Caption: Mechanism of action of Pyrazinamide.

Favipiravir_Mechanism cluster_host_cell Host Cell cluster_virus RNA Virus Replication Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir:e->Favipiravir_RMP:w Phosphoribosylation Favipiravir_RTP Favipiravir-RTP (Active form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation HGPRT HGPRT Kinases Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Inhibition Inhibition/Error Favipiravir_RTP->Inhibition Lethal Mutagenesis/ Chain Termination RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis RNA_synthesis->Inhibition

Caption: Mechanism of action of Favipiravir.

Experimental Protocols

The synthesis of pyrazine-2-carboxylic acid derivatives often involves multi-step procedures. Below are representative experimental protocols for the synthesis of key intermediates and final products, adapted from the scientific literature.

Protocol 1: Synthesis of Pyrazinamide from Pyrazine-2,3-dicarboxylic Acid

This protocol describes a method for producing pyrazinamide from pyrazine-2,3-dicarboxylic acid.[10]

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Urea

  • Ortho-dichlorobenzene

Procedure:

  • A mixture of 84 parts (0.5 mol) of pyrazine-2,3-dicarboxylic acid and 90 parts (1.5 mols) of urea is prepared.

  • The mixture is added to a reaction vessel containing 1950 parts of ortho-dichlorobenzene, equipped for agitation and reflux.

  • The reaction vessel is heated, and the reaction mixture is refluxed under continuous agitation.

  • The temperature is maintained until the reaction is substantially complete, at which point the reaction mixture is a solution with a small amount of solids.

  • The hot liquid is decanted from the solids and cooled to 5°C.

  • The pyrazinamide that crystallizes out is filtered off.

  • The crude pyrazinamide can be purified by recrystallization from alcohol if desired.

Protocol 2: Synthesis of a Substituted N-Phenylpyrazine-2-carboxamide

This protocol outlines a general procedure for the synthesis of N-phenylpyrazine-2-carboxamides via an acyl chloride intermediate.[7]

Materials:

  • Substituted pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid)

  • Thionyl chloride

  • Dry benzene

  • Substituted aniline

  • Dry pyridine

  • Dry acetone

Procedure:

  • A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene in vacuo to yield the crude acyl chloride.

  • The crude acyl chloride is dissolved in dry acetone (50 mL).

  • This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) kept at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction mixture is then poured into 100 mL of cold water.

  • The crude amide product is collected by filtration and recrystallized from a suitable solvent (e.g., aqueous ethanol).

Protocol 3: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes a three-step synthesis of favipiravir starting from 3,6-dichloropyrazine-2-carbonitrile.[1]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Potassium fluoride (KF)

  • Sodium bicarbonate (NaHCO3)

  • Hydrogen peroxide (H2O2)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Fluorination: The 3,6-dichloro intermediate is fluorinated with KF to yield 3,6-difluoropyrazine-2-carbonitrile.

  • Hydroxylation: The 3,6-difluoro intermediate is then subjected to hydroxylation with aqueous NaHCO3.

  • Nitrile Hydrolysis and Final Product Formation: a. To the filtrate from the previous step, H2O2 (15 g) is added dropwise on an ice bath. b. The mixture is stirred at room temperature for one hour before heating to 45°C. c. 24 mL of concentrated HCl is added dropwise to adjust the pH to 1.6, leading to the precipitation of favipiravir. d. The mixture is cooled down and filtered. e. The solid is washed with 20 mL of cold water and 20 mL of cold ethanol, respectively, and dried under vacuum at 50°C to yield favipiravir with >99% purity. f. The product can be further crystallized from ethanol to yield a light-yellow solid.

Conclusion

The pyrazine-2-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From the serendipitous discovery of pyrazinamide's antitubercular properties to the rational design of the broad-spectrum antiviral favipiravir, this chemical class continues to yield compounds of significant clinical importance. The quantitative data and synthetic protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration of new chemical space and the development of the next generation of pyrazine-based drugs. As our understanding of disease mechanisms deepens, the versatility of the pyrazine-2-carboxylic acid core ensures its continued relevance in the ongoing endeavor to improve human health.

References

An In-depth Technical Guide to the Solubility and Stability of 6-(dimethylamino)pyrazine-2-carboxylic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound 6-(dimethylamino)pyrazine-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The guide details established methods for solubility assessment in various solvents and comprehensive stability testing under different environmental conditions. This information is essential for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.

Introduction

This compound is a substituted pyrazine carboxylic acid derivative. The pyrazine ring is a core structure in numerous biologically active molecules. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is a fundamental prerequisite for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation options, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products.

This guide will detail the standard procedures for generating and presenting this critical data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability. The "like dissolves like" principle suggests that this compound, with its polar carboxylic acid and dimethylamino groups, will exhibit higher solubility in polar solvents.[1]

Predicted Solubility Characteristics

Based on the solubility of structurally related compounds like pyrazine-2-carboxylic acid, the following trends can be anticipated:

  • High Solubility: Expected in polar protic solvents such as water, ethanol, and methanol, due to the potential for hydrogen bonding with the carboxylic acid and nitrogen atoms in the pyrazine ring.[1] It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

  • Low Solubility: Expected in non-polar solvents such as hexane and toluene, where the polar functional groups of the molecule cannot form favorable interactions.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[2][3]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Polyethylene Glycol 400, Propylene Glycol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • pH meter

Procedure:

  • An excess amount of solid this compound is added to a known volume of each solvent in a sealed container.

  • The containers are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. This can take 24 to 72 hours.[4]

  • The resulting suspensions are centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.

  • The pH of the aqueous solutions should be measured at the end of the experiment.[3]

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM) pH (for aqueous)
Purified Water25DataDataData
PBS (pH 7.4)37DataData7.4
0.1 N HCl37DataData~1
Ethanol25DataDataN/A
Methanol25DataDataN/A
Acetonitrile25DataDataN/A
DMSO25DataDataN/A
PEG 40025DataDataN/A
Propylene Glycol25DataDataN/A

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] These studies establish a re-test period for the drug substance and recommended storage conditions.[7]

Potential Degradation Pathways

For pyrazine-based compounds, several degradation pathways can be anticipated:

  • Oxidative Degradation: The pyrazine ring and the dimethylamino group can be susceptible to oxidation. Studies on similar compounds have shown that oxidative pathways can be a primary mode of degradation.[8]

  • Reductive Degradation: Microbial or enzymatic reduction of the pyrazine ring has been observed for related compounds.[9][10][11]

  • Hydrolysis: While the core pyrazine ring is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic aromatic compounds.

Experimental Protocol for Stability Testing

A comprehensive stability study involves subjecting the compound to a variety of stress conditions to identify potential degradants and to long-term and accelerated conditions to determine the shelf-life.[12][13]

Objective: To evaluate the stability of this compound under various conditions and identify any degradation products.

Materials:

  • This compound (pure solid)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Acids, bases, and oxidizing agents for forced degradation studies

  • Validated stability-indicating analytical method (e.g., HPLC with a mass spectrometer detector to identify and quantify the parent compound and any degradants)

Procedure:

  • Forced Degradation (Stress Testing): The compound is exposed to harsh conditions to rapidly identify potential degradation products and pathways. This typically includes:

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C)

    • Base Hydrolysis: 0.1 N NaOH at room temperature

    • Oxidation: 3% Hydrogen Peroxide at room temperature

    • Thermal Stress: Dry heat (e.g., 80 °C)

    • Photostability: Exposure to light according to ICH Q1B guidelines.[12]

  • Accelerated and Long-Term Stability Studies: The solid compound is stored in controlled environmental chambers under the conditions specified by the International Council for Harmonisation (ICH) guidelines.

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[12]

  • Sample Analysis: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies) and analyzed using the stability-indicating method for purity, assay, and the presence of any degradation products.[5][12]

Data Presentation: Stability

The results of the stability studies should be summarized in tables.

Table 2: Forced Degradation of this compound

Stress Condition % Assay of Parent % Total Impurities Major Degradant(s) (RRT)
0.1 N HCl / 60°C / 24hDataDataData
0.1 N NaOH / RT / 24hDataDataData
3% H₂O₂ / RT / 24hDataDataData
80°C / 48hDataDataData
Photostability (ICH Q1B)DataDataData

Table 3: Long-Term Stability of this compound at 25°C/60%RH

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0ConformsDataData
3ConformsDataData
6ConformsDataData
12ConformsDataData
24ConformsDataData
36ConformsDataData

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Pure Compound sol_method Shake-Flask Method (Excess Solid) sol_start->sol_method sol_solvents Diverse Solvents (Aqueous & Organic) sol_method->sol_solvents sol_equilibrium Agitation to Equilibrium (24-72h at controlled T) sol_solvents->sol_equilibrium sol_separation Separation (Centrifugation/Filtration) sol_equilibrium->sol_separation sol_analysis Analysis of Supernatant (e.g., HPLC-UV) sol_separation->sol_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data stab_start Start: Pure Compound stab_forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_forced stab_longterm Long-Term & Accelerated Studies (ICH Conditions) stab_start->stab_longterm stab_analysis Stability-Indicating Method (e.g., HPLC-MS) stab_forced->stab_analysis stab_pull Sample Pull at Time Points stab_longterm->stab_pull stab_pull->stab_analysis stab_profile Identify Degradation Pathways & Degradation Products stab_analysis->stab_profile stab_shelf_life Determine Shelf-Life & Storage Conditions stab_profile->stab_shelf_life

Caption: Experimental workflow for solubility and stability testing.

Conclusion

References

structural formula and molecular weight of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

6-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound. Its core structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with a dimethylamino group at the 6th position and a carboxylic acid group at the 2nd position. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
CAS Number 40262-53-1

Structural Formula

The two-dimensional structure of this compound is depicted below. The diagram illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyrazine core and its substituents.

Structural formula of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its application in research and development. The following sections outline the typical methodologies that would be employed.

3.1. Synthesis

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available pyrazine derivatives. A common synthetic route involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with dimethylamine, followed by the introduction and subsequent hydrolysis of a nitrile or ester group to yield the carboxylic acid.

A generalized workflow for the synthesis is presented below.

G start Halogenated Pyrazine Precursor step1 Nucleophilic Substitution with Dimethylamine start->step1 intermediate 6-(dimethylamino)halopyrazine step1->intermediate step2 Introduction of Cyano Group (e.g., via Rosenmund-von Braun reaction) intermediate->step2 intermediate2 6-(dimethylamino)pyrazine-2-carbonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 end This compound step3->end

Generalized synthetic workflow.

3.2. Purification and Characterization

Post-synthesis, the crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography. The purity and identity of the final compound would then be confirmed through a series of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications

Derivatives of pyrazinecarboxylic acid are known for their wide range of biological activities. Given its structure, this compound could serve as a valuable building block in the development of novel therapeutic agents. Potential areas of investigation include its use as a scaffold for kinase inhibitors, antibacterial agents, or other targeted therapies. The specific signaling pathways that could be modulated by derivatives of this compound would be a subject of further research.

Methodological & Application

Application Notes and Protocols for 6-(dimethylamino)pyrazine-2-carboxylic acid in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of 6-(dimethylamino)pyrazine-2-carboxylic acid, a potential inhibitor of Activin receptor-like kinase 2 (ALK2). The protocols outlined below are standard methodologies for characterizing the potency, selectivity, and cellular activity of ALK2 inhibitors.

Overview and Mechanism of Action

This compound is investigated for its potential to inhibit the serine/threonine kinase ALK2 (also known as ACVR1). ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG)[1].

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand to a type II BMP receptor, which then recruits and phosphorylates the type I receptor, ALK2. Activated ALK2 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in various cellular processes[2][3]. Inhibitors of ALK2, such as this compound, are designed to block the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD proteins and mitigating the effects of aberrant signaling.

Signaling Pathway Diagram

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binding ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD4 SMAD4 SMAD Complex p-SMAD1/5/8 SMAD4 SMAD Complex_nuc p-SMAD1/5/8 SMAD4 SMAD Complex->SMAD Complex_nuc Nuclear Translocation 6-DMAP-2-CA This compound 6-DMAP-2-CA->ALK2 (Type I Receptor) Inhibition Target Gene Transcription Target Gene Transcription SMAD Complex_nuc->Target Gene Transcription Regulation p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4->SMAD Complex

Caption: ALK2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against ALK2 and related kinases. Data should be generated using the protocols described below. For comparison, published IC50 values for known ALK2 inhibitors are included.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
This compound ALK2BiochemicalUser DeterminedN/A
This compound ALK3BiochemicalUser DeterminedN/A
This compound ALK5BiochemicalUser DeterminedN/A
This compound ALK2Cellular (pSMAD)User DeterminedN/A
LDN-193189ALK2Biochemical0.7[4]
K02288ALK2Biochemical1.2[4]
DMH1ALK2Biochemical~10[4]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the direct inhibition of ALK2 kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human ALK2 (ACVR1)[5]

  • Myelin Basic Protein (MBP) or Casein as substrate[5]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)[2]

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%[5].

  • In a 96-well plate, add 5 µL of the test compound dilution or vehicle control.

  • Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate to each well.

  • To initiate the reaction, add 25 µL of recombinant ALK2 enzyme in kinase assay buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure ADP production by following the ADP-Glo™ Kinase Assay Kit instructions:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-SMAD1/5/8 Assay (Western Blot)

This assay determines the ability of the test compound to inhibit ALK2-mediated phosphorylation of SMAD1/5/8 in a cellular context.

Materials:

  • Cells responsive to BMP stimulation (e.g., C2C12 myoblasts, primary fibroblasts from FOP patients)[6]

  • Cell culture medium and supplements

  • This compound

  • BMP ligand (e.g., BMP2, BMP4, or Activin A for mutant ALK2)[1][6]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-SMAD1/5/8 and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-SMAD levels to total SMAD or the loading control. Determine the IC50 value of the compound.

Dual Luciferase Reporter Assay for SMAD1/5/8 Activity

This assay indirectly measures ALK2 activity by quantifying the transcriptional activity of its downstream effectors, SMAD1/5/8.

Materials:

  • HEK293T or other suitable cells

  • BMP Response Element (BRE)-luciferase reporter plasmid[1]

  • A constitutively expressed Renilla luciferase plasmid (for normalization)[1]

  • Transfection reagent

  • This compound

  • BMP ligand

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

  • After 24 hours, re-plate the cells into a 96-well plate.

  • Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Stimulate the cells with a BMP ligand for 16-24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition of BMP-induced reporter activity for each compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Cellular Assays cluster_selectivity Selectivity Profiling Biochemical Assay Biochemical Kinase Assay (e.g., ADP-Glo) pSMAD Assay Phospho-SMAD Western Blot / ELISA Biochemical Assay->pSMAD Assay Confirm cellular activity Reporter Assay BRE-Luciferase Reporter Assay pSMAD Assay->Reporter Assay Assess downstream effects Target Engagement Target Engagement Assay (e.g., NanoBRET) Reporter Assay->Target Engagement Confirm target binding Selectivity Panel Kinase Panel Screening (e.g., against ALK1,3,4,5,6) Target Engagement->Selectivity Panel Determine kinase selectivity Data Analysis Data Analysis Selectivity Panel->Data Analysis Calculate IC50s & Selectivity Ratios Start Start Start->Biochemical Assay Determine IC50 End End Data Analysis->End

Caption: General workflow for in-vitro inhibitor characterization.

References

Application of 6-(Dimethylamino)pyrazine-2-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic building block that has found utility in medicinal chemistry as a scaffold for the synthesis of diverse bioactive molecules. While direct therapeutic applications of this specific acid are not extensively documented, its structural motif is incorporated into compounds targeting a range of biological pathways, particularly in the areas of kinase inhibition and neurodegenerative diseases. This document provides an overview of its known applications, synthetic protocols for its derivatives, and the biological rationale for its use in drug discovery.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the creation of more complex molecules with therapeutic potential. Its pyrazine core, substituted with a dimethylamino group and a carboxylic acid, offers versatile handles for chemical modification.

1. Precursor for Bioactive Amide Derivatives:

The carboxylic acid moiety of this compound is readily converted to amides, which are a common functional group in many drug molecules. A notable example is its use in the synthesis of tetrazolyl-substituted pyrazine carboxamides.

2. Scaffold for Kinase Inhibitors:

The aminopyrazine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. While direct studies on this compound as a kinase inhibitor are not prominent, its structural analogs are subjects of extensive research in this area. The dimethylamino group can influence solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase.

3. Building Block for Compounds Targeting Neurological Disorders:

Pyrazine derivatives are being investigated for their potential in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. Patents have been filed for pyrazine derivatives with potential therapeutic use in these conditions, highlighting the interest in this chemical class for CNS drug discovery.

Data Presentation

As direct quantitative biological data for this compound is scarce in publicly available literature, the following table summarizes the key characteristics of this compound and a closely related analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Application/Reference
This compoundC₇H₉N₃O₂167.17Starting material for the synthesis of 6-(Dimethylamino)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide.
3-Amino-6-(dimethylamino)pyrazine-2-carboxylic acidC₇H₁₀N₄O₂182.18Synthesized and documented in the Journal of Medicinal Chemistry, 1967, 10, 899, indicating its relevance in medicinal chemistry research.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide [2][3]

This protocol demonstrates the conversion of the carboxylic acid to an amide, a common transformation in medicinal chemistry.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Pivaloyl chloride

  • 5-Aminotetrazole

  • Dimethylsulfoxide (DMSO)

  • Methanol

Procedure:

  • Suspend this compound (0.58 g) in tetrahydrofuran (10 ml).

  • Add triethylamine (0.53 ml) and pivaloyl chloride (0.47 ml) to the suspension.

  • Stir the mixture at room temperature.

  • To the resulting mixture, add a solution of 5-aminotetrazole in a suitable solvent.

  • After the reaction is complete, cool the mixture and add water (70 ml).

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a mixture of dimethylsulfoxide and methanol to yield the final product as yellow needles.

Protocol 2: General Procedure for Aminopyrazine-based Kinase Inhibition Assay (Illustrative)

While not specific to this compound, this protocol illustrates a common method to evaluate the biological activity of aminopyrazine derivatives as kinase inhibitors.

Materials:

  • Aminopyrazine compound of interest

  • Target kinase (e.g., Nek2)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the aminopyrazine compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted aminopyrazine compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Mandatory Visualizations

Synthesis_of_Tetrazolyl_Pyrazine_Carboxamide Start This compound Intermediate Mixed Anhydride Intermediate Start->Intermediate Activation Reagents Triethylamine, Pivaloyl Chloride, THF Reagents->Intermediate Product 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide Intermediate->Product Amidation Aminotetrazole 5-Aminotetrazole Aminotetrazole->Product

Caption: Synthetic workflow for the preparation of a tetrazolyl pyrazine carboxamide derivative.

Kinase_Inhibition_Pathway cluster_0 ATP Binding Pocket Kinase Kinase (e.g., Nek2) Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein/Peptide Substrate->Kinase Inhibitor Aminopyrazine Inhibitor (e.g., derivative of This compound) Inhibitor->Kinase Binding & Inhibition

Caption: General signaling pathway of kinase inhibition by aminopyrazine derivatives.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a scaffold for the synthesis of more elaborate molecules, particularly amide derivatives and compounds targeting kinases. While direct biological data on the acid itself is limited, the established importance of the aminopyrazine core in drug discovery, especially for kinase inhibitors and CNS-active agents, underscores the potential of this compound in the development of novel therapeutics. Further exploration of derivatives synthesized from this scaffold may lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols: 6-(dimethylamino)pyrazine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore found in numerous biologically active compounds and approved drugs. The presence of the electron-donating dimethylamino group and the versatile carboxylic acid handle makes this molecule an attractive starting material for the synthesis of a diverse range of derivatives, particularly amides, which are prevalent in pharmaceutical agents. Pyrazine derivatives have demonstrated a wide array of biological activities, including antimycobacterial, antibacterial, and kinase inhibitory effects.[1][2] This document provides an overview of its applications and detailed protocols for its use in amide synthesis.

Core Applications

The primary application of this compound in organic synthesis is as a scaffold for the generation of novel carboxamides. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as enzyme active sites.[2] This makes the pyrazine moiety a valuable bioisostere for other aromatic rings like benzene or pyridine in drug design.

Key applications include:

  • Medicinal Chemistry: Synthesis of novel compounds for screening in various therapeutic areas. The pyrazine scaffold is a common feature in kinase inhibitors and other targeted therapies.[2]

  • Drug Discovery Lead Optimization: The carboxylic acid group provides a convenient point for chemical modification, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Design: The molecule can serve as a starting fragment for elaboration into more complex and potent drug candidates.

Key Synthetic Transformations: Amide Bond Formation

The most common synthetic transformation involving this compound is the formation of an amide bond with a primary or secondary amine. This can be achieved through several standard methodologies.

Method 1: Activation with Thionyl Chloride

One of the most traditional and effective methods for synthesizing amides from carboxylic acids is the conversion to an intermediate acid chloride, followed by reaction with an amine. This two-step, one-pot procedure is often high-yielding.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Acid Chloride Intermediate

This protocol is adapted from general methods for the synthesis of substituted pyrazine-2-carboxamides.[2]

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane, approx. 0.5 M) add thionyl chloride (1.5 - 2.0 eq).

  • A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 1-3 hours.

  • Monitor the reaction by TLC or quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

  • Once the conversion is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 6-(dimethylamino)pyrazine-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same anhydrous solvent.[3][4][5][6]

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the acid chloride to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: General Procedure for Direct Amide Coupling

This protocol utilizes a peptide coupling reagent to facilitate the direct formation of the amide bond, avoiding the need for the potentially harsh conditions of thionyl chloride. This method is based on standard amide coupling procedures used for related heterocyclic carboxylic acids.[3]

  • Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent (e.g., TBTU, HBTU, or HATU, 1.1 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Starting AcidAmineCoupling MethodBaseSolventYield (%)Reference
5-tert-butylpyrazine-2-carboxylic acidSubstituted anilinesSOCl₂, then aminePyridineAcetone60-85%[2]
Pyrazine-2-carboxylic acid(4-methylthiazol-2-yl)amineSOCl₂, then aminePyridineAcetone67%[2]
3-aminopyrazine-2-carboxylic acidN-heteroarylpiperazinesT3PN/ADMF~83%[3]

Visualizations

Below are diagrams illustrating the described synthetic workflows.

G cluster_0 Protocol 1: Acid Chloride Method A 6-(dimethylamino)pyrazine- 2-carboxylic acid B SOCl₂, cat. DMF Toluene, Reflux A->B Step 1 C 6-(dimethylamino)pyrazine- 2-carbonyl chloride (Crude Intermediate) B->C D Amine (R-NH₂) TEA, DCM, 0°C to RT C->D Step 2 E Target Amide D->E F Workup & Purification E->F

Caption: Workflow for Amide Synthesis via Acid Chloride.

G cluster_1 Protocol 2: Direct Coupling Method X 6-(dimethylamino)pyrazine- 2-carboxylic acid + Amine (R-NH₂) Y Coupling Reagent (e.g., TBTU) DIPEA, DMF, RT X->Y One-Pot Reaction Z Target Amide Y->Z W Workup & Purification Z->W

Caption: Workflow for Direct Amide Synthesis.

References

Application Note: Quantification of 6-(dimethylamino)pyrazine-2-carboxylic acid in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-(dimethylamino)pyrazine-2-carboxylic acid in human plasma and urine. The protocol utilizes a simple protein precipitation for plasma samples and a dilute-and-shoot approach for urine, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is intended for use in pharmacokinetic studies and other research applications requiring accurate measurement of this compound in biological matrices. Method validation parameters, based on regulatory guidelines, are also outlined to ensure data reliability.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate quantification of this analyte in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[1][2] This document provides a detailed protocol for the analysis of this compound, which can be adapted and validated by researchers.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 6-(dimethylamino-d6)pyrazine-2-carboxylic acid

  • HPLC-grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • Human plasma (K2-EDTA) and urine from qualified donors

Sample Preparation

Human Plasma: A protein precipitation method is employed for the extraction of the analyte from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC autosampler vial.

Human Urine: A simple dilution is used for urine samples.

  • Thaw urine samples at room temperature and vortex to mix.

  • Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.

  • To 50 µL of supernatant, add 20 µL of the internal standard working solution.

  • Add 430 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an LC autosampler vial.

Liquid Chromatography
  • LC System: UPLC system

  • Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate

Mass Spectrometry
  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound168.1122.115
6-(dimethylamino-d6)pyrazine-2-carboxylic acid174.1128.115

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA or other relevant regulatory guidelines.[3][4] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity and Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The analyte response should be proportional to the concentration over the defined range.
Accuracy and Precision Intra- and inter-day accuracy (as % recovery) and precision (as %RSD) should be within ±15% for all QC levels (except LLOQ, which should be within ±20%).[1][3]
Selectivity No significant interfering peaks should be present at the retention time of the analyte and IS in blank biological matrix from at least six different sources.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%). Signal-to-noise ratio should be at least 10.
Matrix Effect The matrix factor (ratio of analyte peak response in the presence of matrix to the response in a neat solution) should be consistent across different lots of the biological matrix.
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.[5]

Data Presentation

The following table presents hypothetical quantitative data for the validation of this method.

ParameterPlasmaUrine
Linearity Range 1 - 1000 ng/mL10 - 10000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL
Intra-day Precision (%RSD) ≤ 8.5%≤ 9.2%
Inter-day Precision (%RSD) ≤ 10.1%≤ 11.5%
Intra-day Accuracy (% Recovery) 92.3% - 108.2%90.5% - 109.8%
Inter-day Accuracy (% Recovery) 94.1% - 106.5%91.8% - 107.3%
Mean Extraction Recovery 85.6%N/A (Dilute-and-shoot)
Matrix Effect Minimal and compensated by SIL-ISMinimal and compensated by SIL-IS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is_plasma Add Internal Standard plasma->add_is_plasma urine Urine Sample add_is_urine Add Internal Standard urine->add_is_urine protein_precipitation Protein Precipitation (Acetonitrile) add_is_plasma->protein_precipitation dilute_urine Dilution add_is_urine->dilute_urine centrifuge_plasma Centrifugation protein_precipitation->centrifuge_plasma evaporate Evaporation centrifuge_plasma->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection dilute_urine->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography mass_spec Tandem Mass Spectrometry (MRM Detection) chromatography->mass_spec integration Peak Integration mass_spec->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method Analytical Method analyte 6-(dimethylamino)pyrazine- 2-carboxylic acid sample_prep Sample Preparation (Protein Precipitation / Dilution) analyte->sample_prep matrix Biological Matrix (Plasma or Urine) matrix->sample_prep lc_ms LC-MS/MS (UPLC-QqQ) sample_prep->lc_ms quant Quantification (Internal Standard Method) lc_ms->quant result Quantitative Result (ng/mL) quant->result

Caption: Logical relationship between the analyte, biological matrix, analytical method, and the final quantitative result.

References

Application Notes and Protocols for the Determination of Carboxylic Acids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carboxylic acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Carboxylic acids are a critical class of molecules involved in numerous physiological and pathological processes, making their accurate quantification essential for biomarker discovery, disease diagnostics, and therapeutic development.

The inherent polarity and often poor ionization efficiency of carboxylic acids present analytical challenges. Chemical derivatization is a common and effective strategy to enhance their chromatographic retention on reversed-phase columns and improve their ionization in the mass spectrometer, thereby increasing sensitivity and selectivity. This document outlines two robust derivatization-based LC-MS/MS methods for the analysis of short-chain fatty acids (SCFAs) and dicarboxylic acids (DCAs).

Application Note 1: Quantitative Analysis of Short-Chain Fatty Acids (SCFAs) in Human Feces using 3-Nitrophenylhydrazine (3-NPH) Derivatization

Short-chain fatty acids (SCFAs), such as acetic acid, propionic acid, and butyric acid, are produced by the gut microbiota and are implicated in various aspects of human health and disease, including metabolic disorders and inflammatory conditions.[1][2] This method describes a sensitive and reproducible LC-MS/MS assay for the quantification of SCFAs in fecal samples following derivatization with 3-nitrophenylhydrazine (3-NPH).[1][3]

Experimental Workflow

SCFAs_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis fecal_sample Fecal Homogenate centrifuge1 Centrifugation fecal_sample->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_IS Add Internal Standards (IS) supernatant1->add_IS add_reagents Add 3-NPH & EDC add_IS->add_reagents incubate Incubate (40°C, 30 min) add_reagents->incubate quench Quench Reaction incubate->quench injection Inject Sample quench->injection separation C18 Reversed-Phase Separation injection->separation detection ESI-MS/MS (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for the LC-MS/MS analysis of SCFAs using 3-NPH derivatization.

Detailed Experimental Protocol

1. Sample Preparation: a. Homogenize fecal samples in a suitable solvent (e.g., 70% isopropanol).[3] b. Centrifuge the homogenate to pellet solid debris.[4] c. Collect the clear supernatant for derivatization.

2. Derivatization: [3] a. To 20 µL of the clear supernatant, add isotopically labeled internal standards for each SCFA to be quantified. b. Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in a suitable solvent. c. Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride. d. Vortex the mixture and incubate at 40°C for 30 minutes. e. Quench the reaction by adding 200 µL of 0.1% formic acid. The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis: [3] a. Liquid Chromatograph: UHPLC system. b. Column: C18 reversed-phase column (e.g., Kinetex 2.6 µm XB-C18, 50 x 2.1 mm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., start at 10% B, increase to 23% B over 2.5 minutes). f. Flow Rate: 500 µL/min. g. Column Temperature: 60°C. h. Injection Volume: 2 µL. i. Mass Spectrometer: Triple quadrupole mass spectrometer. j. Ionization Mode: Negative ion electrospray ionization (ESI-). k. Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each 3-NPH derivatized SCFA and internal standard.

Quantitative Data Summary
AnalyteLinearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Acetate>0.998<8.8<8.893.1 - 108.7
Propionate>0.998<8.8<8.893.1 - 108.7
Butyrate>0.998<8.8<8.893.1 - 108.7
Isobutyrate>0.998<8.8<8.893.1 - 108.7
Valerate>0.998<8.8<8.893.1 - 108.7
Isovalerate>0.998<8.8<8.893.1 - 108.7
Data synthesized from reported performance characteristics of 3-NPH derivatization methods.[2]

Application Note 2: High-Throughput Analysis of Dicarboxylic Acids (DCAs) in Human Plasma/Serum using Butanolic HCl Derivatization

Dicarboxylic acids, such as methylmalonic acid (MMA), are important biomarkers for certain inborn errors of metabolism and vitamin B12 deficiency.[5] This method provides a rapid and specific LC-MS/MS protocol for the quantification of DCAs in plasma or serum by converting them to their dibutyl esters.[5]

Experimental Workflow

DCAs_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma_sample Plasma/Serum Sample extraction Liquid-Liquid Extraction (methyl-tert-butyl ether) plasma_sample->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagent Add Butanolic HCl dry_down->add_reagent incubate Incubate add_reagent->incubate dry_down2 Evaporate Reagent incubate->dry_down2 reconstitute Reconstitute dry_down2->reconstitute injection Inject Sample reconstitute->injection separation Minimal Chromatographic Separation injection->separation detection ESI-MS/MS (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for the LC-MS/MS analysis of DCAs using butanolic HCl derivatization.

Detailed Experimental Protocol

1. Sample Preparation: [5] a. To a volume of plasma or serum, add an appropriate isotopically labeled internal standard. b. Perform a liquid-liquid extraction using methyl-tert-butyl ether to extract the dicarboxylic acids. c. Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization (Butylation): [5] a. To the dried extract, add butanolic HCl. b. Incubate the mixture to form the dibutyl esters of the dicarboxylic acids. c. Evaporate the butanolic HCl reagent. d. Reconstitute the dried derivatized sample in a suitable solvent for LC-MS/MS injection.

3. LC-MS/MS Analysis: [5] a. Liquid Chromatograph: HPLC or UHPLC system. b. Column: Minimal chromatographic separation is required; a short column can be used. c. Mobile Phase: A simple isocratic or rapid gradient elution appropriate for the derivatized analytes. d. Analysis Time: The method is designed for high-throughput, with analysis times often less than 60 seconds per sample. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization Mode: Positive ion electrospray ionization (ESI+) or TurboIonSpray. g. Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each dibutyl ester derivative and its corresponding internal standard.

Quantitative Data Summary for Methylmalonic Acid (MMA)
ParameterPerformance
Linearity Up to 150 µmol/L[5]
Limit of Quantification (LOQ) 0.1 µmol/L[5]
Limit of Detection (LOD) 0.05 µmol/L[5]
Total Imprecision (%CV) ≤7.5%[5]
Data is for the analysis of methylmalonic acid (MMA) in serum, plasma, or urine.[5]

General Principle of Derivatization for Carboxylic Acid Analysis

The derivatization of carboxylic acids for LC-MS/MS analysis is a chemical process that modifies the carboxyl functional group to improve the analytical properties of the molecule.[6][7] This is particularly useful for enhancing sensitivity and enabling the use of reversed-phase chromatography.

Derivatization_Principle cluster_analyte Analyte Properties cluster_process Derivatization Process cluster_product Product Properties Carboxylic_Acid Carboxylic Acid (R-COOH) - High Polarity - Poor RP-LC Retention - Poor ESI+ Ionization Derivatization Chemical Reaction with Derivatizing Reagent Carboxylic_Acid->Derivatization Reacts with Derivatized_Product Derivatized Analyte - Increased Hydrophobicity - Improved RP-LC Retention - Enhanced Ionization (e.g., ESI+) Derivatization->Derivatized_Product Forms

Caption: Principle of chemical derivatization for enhancing LC-MS/MS analysis of carboxylic acids.

This derivatization strategy leads to several key advantages:

  • Improved Chromatographic Separation: By increasing the hydrophobicity of the analytes, derivatization allows for better retention and separation on commonly used C18 reversed-phase columns.[2][6]

  • Enhanced Ionization Efficiency: Many derivatizing agents introduce a permanently charged group or a moiety that is readily ionizable, significantly boosting the signal in the mass spectrometer.[6][8] For instance, charge-reversal derivatization can switch the polarity from negative to positive, enhancing detection in the positive ion mode.[9]

  • Increased Specificity: The derivatization reaction is specific to the carboxylic acid functional group, reducing potential interferences from the sample matrix.

  • Structural Information from Fragmentation: The derivatizing tag can introduce a predictable fragmentation pattern in MS/MS, which aids in the identification and quantification of the analytes.[6]

References

Application Notes and Protocols for 6-(Dimethylamino)pyrazine-2-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

6-(dimethylamino)pyrazine-2-carboxylic acid is a derivative of pyrazine-2-carboxylic acid, a class of ligands known for its versatile coordination chemistry and the interesting biological and catalytic properties of its metal complexes. The introduction of a dimethylamino group at the 6-position is expected to modify the electronic properties of the pyrazine ring, potentially influencing the stability, reactivity, and biological activity of its metal complexes. These application notes provide a summary of the potential applications of metal complexes derived from this ligand, along with generalized experimental protocols for their synthesis and characterization, based on studies of analogous pyrazine-2-carboxylic acid derivatives.

Potential Applications

Metal complexes of pyrazine-2-carboxylic acid and its derivatives have shown promise in several fields:

  • Antimicrobial Agents: The chelation of metal ions to pyrazine-based ligands can enhance their antimicrobial properties. These complexes have been investigated for their activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anticancer Agents: Certain metal complexes of pyrazinamide, a related compound, have been explored for their anticancer activity against various cancer cell lines. While the exact mechanisms are often not fully elucidated, they are thought to involve interactions with DNA or the generation of reactive oxygen species (ROS) that induce apoptosis.

  • Catalysis: Metal complexes of pyrazine-2-carboxylic acid have been utilized as catalysts in oxidation reactions, for instance, in the oxidation of cyclohexene. The ligand can play a role in stabilizing the metal center and modulating its catalytic activity.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its metal complexes, adapted from literature on similar compounds.

Synthesis of this compound

A potential synthetic route for this compound could involve the nucleophilic aromatic substitution of a suitable precursor like 6-chloropyrazine-2-carboxylic acid with dimethylamine.

Materials:

  • 6-chloropyrazine-2-carboxylic acid

  • Dimethylamine (e.g., 40% aqueous solution or as a gas)

  • A suitable solvent (e.g., ethanol, DMSO)

  • Base (e.g., potassium carbonate, triethylamine)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 6-chloropyrazine-2-carboxylic acid in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add an excess of dimethylamine solution while stirring.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

General Protocol for the Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal(II) complexes of this compound.

Materials:

  • This compound (ligand, L)

  • A metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • A suitable solvent (e.g., methanol, ethanol, water, or a mixture)

Procedure:

  • Dissolve the ligand in the chosen solvent, warming gently if necessary.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain different complex stoichiometries.

  • A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or heated under reflux for a period to induce complex formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the complex with small portions of the cold solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator over a suitable drying agent.

Characterization: The resulting metal complexes should be characterized by:

  • Elemental Analysis: To determine the empirical formula.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=O stretching frequency of the carboxylic acid and changes in the pyrazine ring vibrations upon complexation can indicate coordination to the metal ion.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion in the complex.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can provide information about the oxidation state and spin state of the metal ion.

Quantitative Data

ComplexMethodResultApplicationReference
[Cu(pyrazine-2-carboxylate)₂]Single Crystal X-ray DiffractionMonoclinic, P2₁/c, Square planar Cu(II)Catalysis[1]
[Co(pyrazine-2-carboxylate)₂]Magnetic Susceptibilityµeff = 4.9 B.M. (High-spin Co(II))Catalysis[1]
Amides of 6-chloro-pyrazine-2-carboxylic acidPhotosynthesis InhibitionIC₅₀ = 0.026 mmol·dm⁻³ (most active)Herbicide Research[2]
Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidAntimycobacterial Activity72% inhibition (most active)Antitubercular Research[3]

Visualizations

Logical Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing ligand_synth Synthesis of This compound complex_synth Synthesis of Metal Complex ligand_synth->complex_synth Ligand elemental Elemental Analysis complex_synth->elemental Complex ir IR Spectroscopy complex_synth->ir Complex uv_vis UV-Vis Spectroscopy complex_synth->uv_vis Complex conductivity Molar Conductivity complex_synth->conductivity Complex magnetic Magnetic Susceptibility complex_synth->magnetic Complex antimicrobial Antimicrobial Assays elemental->antimicrobial Characterized Complex anticancer Anticancer Assays elemental->anticancer Characterized Complex catalysis Catalytic Activity Studies elemental->catalysis Characterized Complex ir->antimicrobial Characterized Complex ir->anticancer Characterized Complex ir->catalysis Characterized Complex uv_vis->antimicrobial Characterized Complex uv_vis->anticancer Characterized Complex uv_vis->catalysis Characterized Complex conductivity->antimicrobial Characterized Complex conductivity->anticancer Characterized Complex conductivity->catalysis Characterized Complex magnetic->antimicrobial Characterized Complex magnetic->anticancer Characterized Complex magnetic->catalysis Characterized Complex

Caption: General workflow for the synthesis, characterization, and application testing of metal complexes.

Proposed Coordination Mode

Based on the structure of pyrazine-2-carboxylic acid, a bidentate coordination involving the nitrogen atom of the pyrazine ring and one of the oxygen atoms of the carboxylate group is the most probable coordination mode.

Caption: Proposed bidentate coordination of the ligand to a metal center (M).

Hypothetical Mechanism of Antimicrobial Action

A generalized mechanism for the antimicrobial action of metal complexes often involves their interaction with the microbial cell.

antimicrobial_mechanism Complex Metal Complex Cell Microbial Cell Complex->Cell Membrane Cell Membrane Disruption Cell->Membrane Enzyme Enzyme Inhibition Cell->Enzyme DNA DNA Interaction Cell->DNA ROS ROS Generation Cell->ROS Death Cell Death Membrane->Death Enzyme->Death DNA->Death ROS->Death

Caption: Potential mechanisms of antimicrobial activity for metal complexes.

References

derivatization of 6-(dimethylamino)pyrazine-2-carboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of 6-(dimethylamino)pyrazine-2-carboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of this compound to enable sensitive and robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target analyte, a derivatization step is essential to convert the polar carboxylic acid functional group into a more volatile form. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is presented as an effective method. This document outlines the necessary reagents, step-by-step experimental procedures for derivatization, and recommended GC-MS parameters for the subsequent analysis. While specific quantitative performance data for this compound is not extensively available in published literature, representative data for the analysis of derivatized carboxylic acids is provided to guide method validation.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical development and as a precursor in the synthesis of various bioactive molecules. Accurate and sensitive quantification of this compound is crucial for research and quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity. However, the direct analysis of polar and non-volatile compounds like carboxylic acids by GC-MS is challenging.[1]

Derivatization is a chemical modification process that transforms a compound into a product with improved chromatographic properties.[2] For carboxylic acids, silylation is a widely used technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, resulting in a more volatile and thermally stable TMS-ester.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[3] This application note details a comprehensive protocol for the silylation of this compound followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Heating block or oven

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with anhydrous acetonitrile.

  • Sample Preparation: Ensure that the sample matrix is compatible with the derivatization procedure. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagents, as moisture will deactivate the silylating agent.[3] Reconstitute the dried residue in a known volume of anhydrous acetonitrile.

Derivatization Procedure
  • Transfer 100 µL of the standard solution or sample extract into a 2 mL GC vial.

  • Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and helps to neutralize the acidic byproducts of the reaction.

  • Immediately cap the vial tightly.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure the derivatization reaction goes to completion.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

GC-MS Analysis

Instrumentation

A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is required.

GC-MS Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
GC System
Injector Port Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min
Column30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
MS System
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization Energy70 eV (Electron Ionization)
Acquisition ModeFull Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification

Data Presentation

Method validation should be performed to determine the quantitative performance of this protocol for this compound. The following table summarizes typical performance metrics for the GC-MS analysis of silylated carboxylic acids, which can serve as a benchmark during validation.[5][6]

Validation Parameter Typical Performance
Linearity (Correlation Coefficient, r²)≥ 0.995
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL
Precision (Relative Standard Deviation, %RSD)< 10%
Accuracy (Recovery)90 - 110%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis process.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start: 6-(dimethylamino)pyrazine- 2-carboxylic acid sample dissolve Dissolve in anhydrous solvent start->dissolve add_reagents Add BSTFA (+1% TMCS) and Pyridine dissolve->add_reagents vortex Vortex add_reagents->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (Scan or SIM mode) separation->detection quantification Data Analysis and Quantification detection->quantification end end quantification->end End: Results

Caption: Workflow of Derivatization and GC-MS Analysis.

Conclusion

The silylation of this compound with BSTFA is a robust and effective method to prepare the analyte for GC-MS analysis. This protocol provides a detailed guide for researchers to implement this technique. For accurate and reliable quantitative results, it is imperative to perform a thorough method validation according to established guidelines.

References

Application Notes & Protocols: Development of Novel Pyrazine-2-Carboxylic Acid Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine-2-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. The pyrazine ring is a key pharmacophore found in several clinically significant drugs. Notably, pyrazinamide is a first-line medication for the treatment of tuberculosis, highlighting the potential of this scaffold in developing new anti-infective agents.[1][2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of novel pyrazine-2-carboxylic acid derivatives as potential antimicrobial agents.

Data Presentation: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various synthesized pyrazine-2-carboxylic acid derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Pyrazine-2-Carboxylic Acid Amide/Piperazine Derivatives

Compound IDDerivative TypeStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Mycobacterium tuberculosis H37Rv (MIC µM)Reference
P4(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone--50--[4]
P6Piperazine derivative---25-[4]
P7Piperazine derivative--5025-[4]
P9Piperazine derivative--5025-[4]
P10(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone---25-[4]
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide----6[5]
2o 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid---->6.25 (72% inhibition)[1][6]
5d N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative-----[7]

Table 2: Antifungal Activity of Pyrazine-2-Carboxylic Acid Derivatives

Compound IDDerivative TypeCandida albicans (MIC µg/mL)Reference
P4(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone-[4]
P10(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone3.125[4]
2d 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid31.25-500 (µmol·dm⁻³)[1][6]
2f 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid31.25-500 (µmol·dm⁻³)[1][6]

Experimental Protocols

I. Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

This section provides detailed protocols for the synthesis of various classes of pyrazine-2-carboxylic acid derivatives.

A. General Synthesis Workflow

The overall workflow for the synthesis and evaluation of novel pyrazine-2-carboxylic acid derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation Pyrazine_Acid Pyrazine-2-carboxylic Acid Activation Acid Activation (e.g., SOCl2, T3P) Pyrazine_Acid->Activation Coupling Coupling Reaction Activation->Coupling Derivative Pyrazine Derivative Coupling->Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Derivative->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Screening Amine Amine / Piperazine / Hydrazine / Sulfonamide Amine->Coupling MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Pyrazine_Acid Iterative Design

Caption: General workflow for synthesis and antimicrobial evaluation.

1. Protocol for Synthesis of Pyrazine-2-Carboxylic Acid Amides via Acid Chloride

This protocol is adapted from the synthesis of N-substituted pyrazine-2-carboxamides.[1][6]

  • Materials:

    • Pyrazine-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Substituted aniline

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Triethylamine or pyridine (base)

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, suspend pyrazine-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

    • Amide Coupling: Dissolve the crude pyrazine-2-carbonyl chloride in an anhydrous solvent like toluene. In a separate flask, dissolve the desired substituted aniline and a base (e.g., triethylamine) in the same anhydrous solvent.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure pyrazine-2-carboxylic acid amide derivative.

    • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

2. Protocol for Synthesis of Pyrazine-2-Carboxylic Acid Piperazine Derivatives using T3P

This protocol is based on the synthesis of novel pyrazine-2-carboxylic acid derivatives of piperazines.[4]

  • Materials:

    • Substituted pyrazine-2-carboxylic acid

    • Substituted piperazine

    • Propylphosphonic anhydride (T3P)

    • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

    • Base (e.g., triethylamine)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the substituted pyrazine-2-carboxylic acid, substituted piperazine, and triethylamine in an anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of T3P (50% in ethyl acetate) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Work-up: Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purification: Purify the resulting crude product by column chromatography or recrystallization.

    • Characterization: Characterize the final compound using appropriate spectroscopic techniques.

3. Protocol for Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol is adapted from the synthesis of pyrazine-2-carbohydrazide derivatives.[8]

  • Materials:

    • Pyrazinamide

    • Sulfuric acid

    • Ethanol

    • Hydrazine hydrate

    • Substituted aromatic aldehydes

  • Procedure:

    • Esterification: Reflux a mixture of pyrazinamide and concentrated sulfuric acid in ethanol to yield ethyl-pyrazinoate.

    • Hydrazinolysis: React the obtained ethyl-pyrazinoate with hydrazine hydrate to form pyrazinoic acid hydrazide.

    • Condensation: Condense the pyrazinoic acid hydrazide with various substituted aromatic aldehydes in a suitable solvent (e.g., ethanol) under reflux to obtain the desired pyrazine-2-carbohydrazide derivatives.

    • Purification and Characterization: Purify the products by recrystallization and confirm their structures using IR, ¹H NMR, and MS spectral data.

II. Antimicrobial Activity Evaluation

A. Antimicrobial Screening Workflow

The following diagram illustrates the workflow for evaluating the antimicrobial properties of the synthesized compounds.

G Compound Synthesized Pyrazine Derivative Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Agar_Well Agar Well Diffusion Method (Primary Screening) Stock_Solution->Agar_Well Bacterial_Strains Bacterial Strains (Gram+, Gram-) Bacterial_Strains->Agar_Well Fungal_Strains Fungal Strains Fungal_Strains->Agar_Well Measure_Zone Measure Zone of Inhibition Agar_Well->Measure_Zone Active_Compounds Identify Active Compounds Measure_Zone->Active_Compounds Broth_Microdilution Broth Microdilution Method Active_Compounds->Broth_Microdilution Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC G PZA Pyrazinamide (PZA) (Prodrug) Enzyme Pyrazinamidase (pncA) PZA->Enzyme Activation POA Pyrazinoic Acid (POA) (Active Drug) Membrane_Disruption Membrane Potential Disruption POA->Membrane_Disruption Accumulates in FAS1 Fatty Acid Synthase I (FAS-I) Inhibition POA->FAS1 Inhibits Enzyme->POA Acidic_Env Acidic Environment (e.g., within phagosome) Acidic_Env->Membrane_Disruption Facilitates Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Mycolic_Acid Mycolic Acid Synthesis Inhibition FAS1->Mycolic_Acid Blocks Mycolic_Acid->Cell_Death

References

High-Throughput Screening Assays for Pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] High-throughput screening (HTS) has been instrumental in the discovery of potent pyrazine-based compounds by enabling the rapid evaluation of large chemical libraries.[3] This document provides detailed application notes and protocols for various HTS assays involving pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. The content includes comprehensive experimental methodologies, structured quantitative data, and visualizations of relevant signaling pathways and workflows.

I. Anticancer Activity of Pyrazine Derivatives: Kinase Inhibition

Pyrazine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[4][5][6] HTS assays are pivotal in identifying and characterizing these kinase inhibitors.

Data Presentation: Inhibitory Potency of Pyrazine Derivatives against Cancer-Related Kinases

The following table summarizes the biochemical and cellular activities of representative pyrazine derivatives against key protein kinases implicated in cancer.

Compound ID/ClassTarget Kinase(s)IC50/Ki (nM)Cell Line (for cellular assays)Cellular EC50 (µM)Reference(s)
Imidazo[1,2-a]pyrazine derivative 3c CDK9160 (IC50)MCF7, HCT116, K6526.66 (average)[7]
2,6-disubstituted pyrazine derivative 12b CK2---[5]
2,6-disubstituted pyrazine derivative 14f PIM kinases---[5]
Pyrazolo[1,5-a]pyrimidine derivatives PIM-1---[8]
Imidazo[1,2-a]pyrazine derivatives 9 & 10 CDK97880 (IC50), 5120 (IC50)Breast Cancer-[7]
3-(pyrazin-2-yl)-1H-indazole derivatives PIM-1Various (pIC50 values reported)--[8][9]
Experimental Protocols

This protocol describes a generic, robust, and luminescence-based HTS assay for measuring the activity of kinases like CK2 and PIM, and the inhibitory potential of pyrazine derivatives.[10][11][12][13]

Materials:

  • Recombinant human kinase (e.g., CK2, PIM1)

  • Kinase-specific peptide substrate (e.g., RRRADDSDDDDD for CK2)[2]

  • ATP (Adenosine 5'-triphosphate)

  • Pyrazine derivative library (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Silmitasertib for CK2)[10]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque bottom assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Luminescence plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the pyrazine derivatives in DMSO.

    • Using an acoustic dispenser or pin tool, transfer approximately 50 nL of each compound dilution to the wells of a 384-well assay plate.

    • Include wells with DMSO only for negative control (0% inhibition) and a known inhibitor for positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X enzyme master mix containing the kinase assay buffer and the recombinant kinase at twice the final desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

    • Dispense 5 µL of the enzyme master mix into each well of the compound-plated assay plate.

    • Incubate the plate at room temperature for 15-60 minutes to allow for compound-enzyme interaction.

    • Prepare a 2X ATP/Substrate solution in the kinase assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP/Substrate solution to each well. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Identify "hit" compounds based on a predefined inhibition threshold.

    • For hit compounds, perform dose-response experiments and calculate the IC50 values by fitting the data to a four-parameter logistic curve.

The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it suitable for screening pyrazine derivatives for anticancer activity.[14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)[7]

  • Complete cell culture medium

  • Pyrazine derivative library (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate spectrophotometer

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the pyrazine compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include wells with medium and DMSO only (vehicle control) and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for active compounds by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

HTS_Workflow_for_Kinase_Inhibitors cluster_0 Assay Preparation cluster_1 Biochemical Assay cluster_2 Signal Detection cluster_3 Data Analysis Compound_Library Compound Library (in DMSO) Compound_Plating Compound Plating (Acoustic/Pin Tool) Compound_Library->Compound_Plating Assay_Plate 384-well Assay Plate Compound_Plating->Assay_Plate Enzyme_Addition Addition of Kinase Enzyme & Substrate Assay_Plate->Enzyme_Addition ATP_Addition Addition of ATP (Reaction Initiation) Enzyme_Addition->ATP_Addition Incubation_1 Incubation (e.g., 60 min at RT) ATP_Addition->Incubation_1 ADP_Glo_Reagent Addition of ADP-Glo™ Reagent Incubation_1->ADP_Glo_Reagent Incubation_2 Incubation (e.g., 40 min at RT) ADP_Glo_Reagent->Incubation_2 Detection_Reagent Addition of Kinase Detection Reagent Incubation_2->Detection_Reagent Incubation_3 Incubation (e.g., 30 min at RT) Detection_Reagent->Incubation_3 Luminescence_Reading Luminescence Reading (Plate Reader) Incubation_3->Luminescence_Reading Raw_Data Raw Luminescence Data Luminescence_Reading->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_ID Hit Identification (Z-score/Threshold) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: High-throughput screening workflow for kinase inhibitors.

PIM_Kinase_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase BAD_p Phosphorylation of BAD (inhibition of apoptosis) PIM_Kinase->BAD_p c_Myc Activation of c-Myc (transcription) PIM_Kinase->c_Myc Pyrazine_Inhibitor Pyrazine Derivative (e.g., derivative 14f) Pyrazine_Inhibitor->PIM_Kinase Cell_Survival Cell Survival BAD_p->Cell_Survival Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle CK2_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Outcomes CK2 Protein Kinase CK2 Akt Akt CK2->Akt activates IKK IKK CK2->IKK activates Pyrazine_Inhibitor Pyrazine Derivative (e.g., derivative 12b) Pyrazine_Inhibitor->CK2 PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB NF-κB IKK->NFkB NFkB->Survival Inflammation Inflammation NFkB->Inflammation Antimicrobial_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Pyrazine Library (in DMSO) Serial_Dilution Serial Dilution of Compounds in Plate Compound_Library->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation OD_Reading Visual Inspection or OD Reading Incubation->OD_Reading MIC_Determination MIC Determination OD_Reading->MIC_Determination Neuroprotection_Assay_Logic Start Start: Neuronal Cells in Plate Pre_treatment Pre-treatment with Pyrazine Derivative Start->Pre_treatment Toxin_Addition Addition of Neurotoxic Agent Pre_treatment->Toxin_Addition Incubation Incubation Toxin_Addition->Incubation Viability_Assay Cell Viability Measurement Incubation->Viability_Assay Data_Analysis Data Analysis: % Neuroprotection Viability_Assay->Data_Analysis Hit_Compound Hit Compound Identified Data_Analysis->Hit_Compound Significant Protection No_Effect No Protective Effect Data_Analysis->No_Effect No Significant Protection

References

Synthesis of Substituted Amides of Pyrazine-2-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted amides of pyrazine-2-carboxylic acids. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents, including antitubercular drugs. The protocols outlined below cover common and effective methodologies for the formation of the amide bond, a critical step in the synthesis of these derivatives.

Introduction

Pyrazine-2-carboxylic acid and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. The amide functional group plays a crucial role in the molecular recognition of biological targets, and its introduction onto the pyrazine scaffold allows for the systematic exploration of structure-activity relationships (SAR). Pyrazinamide, a first-line antituberculosis drug, is a prominent example of the therapeutic potential of this class of compounds. The synthetic methods described herein provide robust and versatile approaches for the preparation of diverse libraries of substituted pyrazine-2-carboxamides for drug discovery and development programs.

Data Presentation

The following tables summarize quantitative data for a selection of synthesized N-phenylpyrazine-2-carboxamides, providing a comparative overview of different substitution patterns on the pyrazine and aniline rings.

Table 1: Physicochemical and Biological Activity Data of Substituted N-Phenylpyrazine-2-carboxamides

Compound IDPyrazine Substituent (X)Aniline Substituent (Y)Yield (%)M.p. (°C)Biological Activity (MIC, µg/mL) vs. M. tuberculosis H37Rv
1 6-Cl3-CH₃75142-143> 100
2 5-t-Bu3-CH₃82118-11950
3 5-t-Bu-6-Cl3-CH₃85135-13625
4 6-Cl3-Br78164-16550
5 5-t-Bu-6-Cl3-CF₃88129-1303.13[1]
6 H3-CF₃--MIC = 62.5 µmol/mL (vs. T. mentagrophytes)[1]
7 5-t-Bu-6-Cl3,5-(CF₃)₂92151-152High (72% inhibition)[2][3]

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Three common and effective methods for the synthesis of substituted amides of pyrazine-2-carboxylic acids are detailed below.

Protocol 1: Synthesis via Acyl Chloride Formation using Thionyl Chloride

This widely used method involves the activation of the carboxylic acid by conversion to the more reactive acyl chloride, which then readily reacts with an amine.

Step 1: Formation of Pyrazine-2-carbonyl chloride

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude pyrazine-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired substituted aniline or amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the solution of pyrazine-2-carbonyl chloride dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired substituted amide of pyrazine-2-carboxylic acid.

Protocol 2: Yamaguchi Amidation

The Yamaguchi protocol is a mild and efficient method for the synthesis of amides, particularly useful for sterically hindered substrates.[4][5] It involves the in-situ formation of a mixed anhydride.

  • To a solution of the substituted pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene), add triethylamine (TEA) (1.1 eq) and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours at room temperature.

  • In a separate flask, prepare a solution of the desired substituted aniline or amine (1.2 eq) and 4-dimethylaminopyridine (DMAP) (1.2 eq) in the same anhydrous solvent.

  • Add the amine/DMAP solution to the reaction mixture containing the mixed anhydride.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure substituted amide.

Protocol 3: DCC/DMAP Mediated Amide Coupling

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a widely used and reliable method for amide bond formation.

  • To a solution of the substituted pyrazine-2-carboxylic acid (1.0 eq), the desired substituted aniline or amine (1.1 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with the solvent.

  • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted amides of pyrazine-2-carboxylic acid.

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_end Product Pyrazine_acid Substituted Pyrazine-2-Carboxylic Acid Activation Carboxylic Acid Activation Pyrazine_acid->Activation Amine Substituted Aniline/Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Purification Purification (Chromatography/ Recrystallization) Coupling->Purification Product Substituted Pyrazine-2-Carboxamide Purification->Product

Caption: General workflow for synthesizing substituted amides of pyrazine-2-carboxylic acids.

Mechanism of Action of Pyrazinamide

The antitubercular activity of pyrazinamide, a primary amide of pyrazine-2-carboxylic acid, involves a multi-step process within Mycobacterium tuberculosis.

G cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA (intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis Efflux Efflux Pump (Weak) POA->Efflux Disruption Membrane Potential & Transport Disruption POA->Disruption FAS1 Fatty Acid Synthase I (FAS I) Inhibition POA->FAS1 RpsA Ribosomal Protein S1 (RpsA) Inhibition POA->RpsA POA_ext POA (extracellular) Efflux->POA_ext HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation HPOA->POA Re-entry

Caption: Proposed mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.

Pyrazinamide is a prodrug that diffuses into Mycobacterium tuberculosis.[1][4] Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide to its active form, pyrazinoic acid (POA).[1][4] POA is then effluxed into the acidic extracellular environment where it becomes protonated. This protonated form readily re-enters the bacillus, accumulating intracellularly and disrupting membrane potential and transport functions.[2] Additionally, POA has been shown to inhibit fatty acid synthase I (FAS I), which is essential for mycolic acid synthesis, and ribosomal protein S1 (RpsA), interfering with trans-translation.[1][3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-(dimethylamino)pyrazine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) on a 6-halopyrazine-2-carboxylic acid ester (typically the methyl or ethyl ester) with dimethylamine. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.

Q2: Which starting material is preferred, 6-chloro- or 6-fluoropyrazine-2-carboxylic acid ester?

A2: While both can be used, 6-chloropyrazine-2-carboxylic acid esters are more commonly employed due to their lower cost and commercial availability. Halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding pyridine analogues.

Q3: What are the key factors influencing the yield of the amination step?

A3: The key factors include reaction temperature, choice of solvent, the concentration of dimethylamine, and the presence of a suitable base. Optimizing these parameters is crucial for achieving high yields.

Q4: What are common challenges during the hydrolysis of the ester intermediate?

A4: Common challenges include incomplete hydrolysis and potential side reactions, such as decarboxylation, if the reaction conditions are too harsh (e.g., excessively high temperatures or extreme pH).

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved by recrystallization from a suitable solvent system, such as water-ethanol mixtures. Acid-base extraction can also be employed to remove non-acidic impurities before the final crystallization.

Troubleshooting Guides

Problem 1: Low Yield in the Amination Step (Formation of Methyl 6-(dimethylamino)pyrazine-2-carboxylate)
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction temperature in increments of 10°C. Be cautious as excessively high temperatures can lead to side products.Drive the reaction to completion, thereby increasing the yield of the desired product.
Insufficient Nucleophile - Use a larger excess of dimethylamine. A 2M solution of dimethylamine in a suitable solvent like THF or methanol is commonly used.Ensure the concentration of the nucleophile is not the limiting factor, promoting a higher conversion rate.
Suboptimal Solvent - Screen different polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).Improved solubility of reactants and stabilization of the reaction intermediates can lead to higher yields.
Inadequate Base - If using dimethylamine hydrochloride, ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is present to liberate the free amine.Neutralize any acid present and maintain the nucleophilicity of the dimethylamine.
Problem 2: Low Yield or Incomplete Reaction during Ester Hydrolysis
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Hydrolysis - Extend the reaction time under reflux.- Increase the concentration of the base (e.g., NaOH or LiOH) or acid (e.g., HCl) used for hydrolysis. A green and efficient method for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, utilized LiOH in water[1].Complete conversion of the ester to the carboxylic acid, maximizing the yield.
Product Decomposition - If using acidic hydrolysis, avoid excessively high temperatures as pyrazine carboxylic acids can be prone to darkening and decomposition[2].- For basic hydrolysis, ensure the temperature is controlled and not unnecessarily high.Minimize the formation of degradation products and improve the purity and yield of the final product.
Precipitation of Reactant - Ensure the ester is fully dissolved in the reaction mixture. A co-solvent like methanol or ethanol can be added to the aqueous base or acid to improve solubility.A homogeneous reaction mixture will lead to a more efficient and complete reaction.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Suggestion Expected Outcome
Persistent Impurities - After hydrolysis and neutralization, perform an acid-base extraction. Dissolve the crude product in a weak base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.- For colored impurities, a charcoal treatment of the solution before recrystallization can be effective.Removal of by-products and unreacted starting materials, leading to a higher purity final product.
Poor Crystallization - Screen different solvent systems for recrystallization. Common choices include water, ethanol, or a mixture of both.- Try slow cooling to promote the formation of larger, purer crystals. Seeding with a small crystal of the pure product can also induce crystallization.Obtain a crystalline solid with high purity.
Product is an Oil - This may indicate the presence of impurities. Re-purify using column chromatography or acid-base extraction.- Ensure the product is fully protonated by adjusting the pH to be well below the pKa of the carboxylic acid.Isolation of the product as a solid.

Experimental Protocols

Step 1: Synthesis of Methyl 6-(dimethylamino)pyrazine-2-carboxylate

This protocol is based on analogous amination reactions of halopyrazines.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Dimethylamine solution (2 M in THF)

  • Triethylamine (optional, if starting with dimethylamine hydrochloride)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.

Procedure:

  • To a solution of methyl 6-chloropyrazine-2-carboxylate (1 equivalent) in DMF, add an excess of dimethylamine solution (e.g., 3-5 equivalents).

  • If necessary, add a base like triethylamine (1.5 equivalents).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-(dimethylamino)pyrazine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Methyl 6-(dimethylamino)pyrazine-2-carboxylate

This protocol is adapted from procedures for the hydrolysis of pyrazine carboxylate esters[1].

Materials:

  • Methyl 6-(dimethylamino)pyrazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for reflux and filtration.

Procedure:

  • Dissolve methyl 6-(dimethylamino)pyrazine-2-carboxylate (1 equivalent) in a mixture of water and a co-solvent like methanol or THF if needed.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound.

  • Recrystallize from a suitable solvent if further purification is required.

Quantitative Data Summary

The following table presents typical reaction parameters and expected yields based on analogous syntheses. Actual results may vary depending on the specific experimental conditions.

Reaction Step Starting Material Key Reagents Temperature Time Typical Yield
Amination Methyl 6-chloropyrazine-2-carboxylateDimethylamine, DMF80-100 °C4-12 h70-90%
Hydrolysis Methyl 6-(dimethylamino)pyrazine-2-carboxylateLiOH or NaOH, Water/MethanolReflux2-6 h85-95%

Visualizations

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Hydrolysis start Methyl 6-chloropyrazine-2-carboxylate reagents1 Dimethylamine DMF reaction1 Reaction at 80-100°C start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude Methyl 6-(dimethylamino)pyrazine-2-carboxylate workup1->intermediate reagents2 LiOH or NaOH Water/MeOH reaction2 Reflux intermediate->reaction2 reagents2->reaction2 workup2 Acidification (HCl) & Filtration reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield? amination Amination Step start->amination Yes hydrolysis Hydrolysis Step start->hydrolysis No, Hydrolysis incomplete_amination Incomplete Reaction? amination->incomplete_amination incomplete_hydrolysis Incomplete Hydrolysis? hydrolysis->incomplete_hydrolysis increase_time_temp Increase Time/Temp incomplete_amination->increase_time_temp Yes excess_amine Increase [Dimethylamine] incomplete_amination->excess_amine No, Reagent? increase_hydrolysis_time Increase Time/Base Conc. incomplete_hydrolysis->increase_hydrolysis_time Yes check_solubility Add Co-solvent incomplete_hydrolysis->check_solubility No, Solubility? change_solvent Change Solvent excess_amine->change_solvent Still Low

References

troubleshooting common issues in pyrazine-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chemical modification of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am experiencing very low to no yield in my esterification of pyrazine-2-carboxylic acid. What are the potential causes and how can I improve it?

A1: Low yields in the esterification of pyrazine-2-carboxylic acid can stem from several factors, primarily related to reaction equilibrium, catalyst efficiency, and reaction conditions.

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the ester product, it is crucial to either use a large excess of the alcohol or remove water as it forms.[1]

  • Catalyst Issues: An insufficient amount or inactive acid catalyst (e.g., H₂SO₄, TsOH) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and used in appropriate catalytic amounts.

  • Reaction Conditions: The reaction may require heating (reflux) to proceed at a reasonable rate. Ensure the temperature and reaction time are optimized. For instance, azeotropic dehydration by adding a drying agent like molecular sieves or using a Dean-Stark apparatus can significantly improve yields.[2]

  • Purity of Starting Materials: Impurities in the pyrazine-2-carboxylic acid or the alcohol can interfere with the reaction. Ensure your starting materials are of high purity.

Troubleshooting Workflow for Low Esterification Yield

G start Low Esterification Yield check_reagents Verify Purity of Pyrazine-2-carboxylic Acid & Alcohol start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reaction_setup Re-run Reaction check_reagents->reaction_setup check_catalyst Check Acid Catalyst (Activity & Amount) check_conditions->check_catalyst check_water Implement Water Removal (e.g., Dean-Stark, Mol. Sieves) check_conditions->check_water increase_alcohol Increase Molar Excess of Alcohol check_conditions->increase_alcohol optimize_time_temp Optimize Reaction Time and Temperature check_conditions->optimize_time_temp check_catalyst->reaction_setup check_water->reaction_setup increase_alcohol->reaction_setup optimize_time_temp->reaction_setup success Improved Yield reaction_setup->success

Caption: Troubleshooting workflow for low esterification yield.

Q2: My amidation reaction of pyrazine-2-carboxylic acid is inefficient, resulting in a low yield of the desired amide. How can I optimize this?

A2: Inefficient amidation is a common issue, often related to the activation of the carboxylic acid and the reactivity of the amine.

  • Carboxylic Acid Activation: Pyrazine-2-carboxylic acid needs to be activated to a more reactive species, such as an acid chloride or a mixed anhydride, before reacting with an amine.[3][4] Using coupling agents is a common strategy.

  • Choice of Coupling Agent: The choice of coupling agent is critical. While standard reagents like DCC or EDC are often used, for electron-deficient amines, more potent systems may be required. For example, the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to be effective for coupling electron-deficient pyrazine amines.[5] Propylphosphonic anhydride (T3P) is another efficient coupling reagent that can lead to high yields and easy purification.[6]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction temperature and time should also be optimized.

  • Base: A non-nucleophilic base is often required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

Comparative Yields of Amidation Coupling Agents

Coupling Agent Typical Yield Range Notes
DCC/EDC Moderate Can lead to urea byproducts, complicating purification.
SOCl₂ (via acid chloride) Good to Excellent Harsh conditions may not be suitable for sensitive substrates.[3]
MsCl/NMI Good to Excellent Effective for electron-deficient amines.[5]
T3P High Clean reaction with easy workup.[6]

| Yamaguchi Reagent | Good | Forms a mixed anhydride, effective for ester and amide synthesis.[4] |

Q3: I am observing significant side product formation in my derivatization reaction. What are these byproducts and how can I minimize them?

A3: Side product formation is often dependent on the specific reaction, but a common issue in pyrazine chemistry is the formation of imidazole derivatives, especially when using ammonia or certain amines in the presence of dicarbonyl-like impurities or reaction intermediates.[7][8]

  • Purity of Starting Materials: Ensure the purity of your starting materials to avoid unwanted side reactions.[9]

  • Reaction Control: Overly harsh conditions (e.g., high temperatures, strong acids/bases) can lead to degradation of the pyrazine ring or the desired product.[10]

  • Protecting Groups: In cases where the pyrazine ring itself might react (e.g., C-H activation or fluorination), it may be necessary to perform the derivatization of the carboxylic acid first or to consider alternative synthetic routes. For instance, direct C-H fluorination of pyrazine-2-carboxylic acid is often unsuccessful without first protecting the carboxylic acid as an ester.[11]

Q4: The purification of my pyrazine-2-carboxylic acid derivative is challenging. What are the recommended purification techniques?

A4: Purification can be difficult due to the polarity of the pyrazine ring and the potential for closely related impurities.

  • Column Chromatography: This is a very effective method. For separating pyrazine derivatives from more polar impurities like imidazoles, silica gel chromatography is recommended.[7][8] A solvent system of hexane/ethyl acetate is often effective.[7] For isomers with similar polarities, using a stationary phase with a higher surface area can improve resolution.[7]

  • Recrystallization: This can be an excellent method for obtaining highly pure crystalline products. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9] Slow cooling is crucial to promote the formation of pure crystals.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be used as an initial purification step, but may be inefficient on its own. The pH of the aqueous phase should be carefully adjusted to ensure the pyrazine derivative is in its neutral form to facilitate extraction into an organic solvent.[12]

Purification Strategy Decision Tree

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_success Pure Crystalline Product try_recrystallization->recrystallization_success recrystallization_fail Recrystallization Fails or Product Remains Impure try_recrystallization->recrystallization_fail recrystallization_fail->column_chromatography check_polarity Assess Polarity of Impurities column_chromatography->check_polarity column_success Purified Product polar_impurities Impurities are Significantly More Polar check_polarity->polar_impurities similar_polarities Impurities have Similar Polarity check_polarity->similar_polarities silica_gel Use Standard Silica Gel polar_impurities->silica_gel high_surface_silica Use High Surface Area Silica and Shallow Gradient similar_polarities->high_surface_silica silica_gel->column_success high_surface_silica->column_success

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

  • To a round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq.).

  • Add the desired alcohol in large excess (e.g., 10-20 eq.), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the ester with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.[1][2]

Protocol 2: Amide Synthesis using T3P as a Coupling Agent

  • Dissolve pyrazine-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Add a suitable base, such as triethylamine or N,N-diisopropylethylamine (2.0-3.0 eq.).

  • Add propylphosphonic anhydride (T3P) (1.5 eq.) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.[6]

References

optimization of reaction conditions for amide coupling of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of amide coupling reactions involving 6-(dimethylamino)pyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no product yield in the amide coupling of this compound?

A1: Several factors can lead to poor outcomes in amide coupling reactions. Key issues often involve inadequate activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1] Specifically for this compound, the electron-donating dimethylamino group can influence the reactivity of the pyrazine ring and the carboxylic acid.

Q2: How do I select the appropriate coupling reagent for this specific substrate?

A2: The choice of coupling reagent is critical. For heteroaromatic carboxylic acids like this compound, common choices include carbodiimides (e.g., DCC, EDC) often with additives like HOBt, or uronium/aminium salts (e.g., HATU, HBTU) which are known for their efficiency and ability to suppress side reactions.[2][3][4][5] The selection can depend on the scale of the reaction, the cost of reagents, and the sensitivity of the substrates.[6]

Q3: What are the recommended solvents and bases for this reaction?

A3: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions to avoid hydrolysis of the activated carboxylic acid intermediate.[1] Common choices include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN). The choice of base is also crucial; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often used to neutralize acids generated during the reaction without competing with the amine substrate.[1][7]

Q4: What are common side reactions and how can they be minimized?

A4: A potential side reaction is the formation of a guanidinium by-product if the amine reacts directly with the uronium/aminium coupling reagent. To minimize this, the order of addition is important; pre-activation of the carboxylic acid before adding the amine is recommended.[1] Racemization can be a concern if chiral amines are used, which can be suppressed by using additives like HOBt or HOAt.[1][2]

Q5: How can I effectively purify the resulting amide product?

A5: Purification strategies depend on the properties of the product. Common methods include aqueous work-up to remove water-soluble byproducts, followed by column chromatography on silica gel.[8] Recrystallization from a suitable solvent, such as acetonitrile or ethanol, can also be an effective method for obtaining highly pure amide products.[9] For pyrazine derivatives, liquid-liquid extraction and distillation are also potential purification techniques.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). Ensure the coupling reagent is fresh and stored under anhydrous conditions. Consider switching to a more powerful coupling reagent like HATU.[1]
Deactivation of the amine.Ensure the amine is not protonated. Add a non-nucleophilic base like DIPEA (2-3 eq) to the reaction mixture.[1]
Hydrolysis of the activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Steric hindrance.Prolong the reaction time and/or increase the reaction temperature. Consider using a less sterically hindered coupling reagent. For highly hindered substrates, converting the carboxylic acid to an acyl fluoride might be a more effective strategy.[11]
Formation of Side Products Guanidinium byproduct formation.Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]
Racemization of chiral amines.Add racemization suppressants like HOBt or HOAt (1.0-1.5 eq).[1] Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficult Purification Byproducts from the coupling reagent (e.g., DCU from DCC).If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. Recrystallization from acetonitrile can also be effective in removing DCU.[6] If using a water-soluble reagent like EDC, the urea byproduct can be removed with an aqueous wash.[2]
Unreacted starting materials.Optimize the stoichiometry of the reactants. Consider using a slight excess of the less expensive starting material to drive the reaction to completion.[6]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine preactivate->add_amine monitor Monitor reaction by TLC/LC-MS add_amine->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify end Pure Amide Product purify->end

Caption: Experimental workflow for amide coupling.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is Amine Active? check_activation->check_amine Yes sol_activation Increase coupling reagent equivalents. Use fresh reagent. Switch to a stronger reagent (e.g., HATU). check_activation->sol_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes sol_amine Add non-nucleophilic base (e.g., DIPEA). check_amine->sol_amine No sol_conditions Use anhydrous solvents. Run under inert atmosphere. Increase reaction time/temperature. check_conditions->sol_conditions No success Reaction Optimized check_conditions->success Yes sol_activation->success sol_amine->success sol_conditions->success

Caption: Troubleshooting decision tree for low yield.

References

stability issues and degradation pathways of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 6-(dimethylamino)pyrazine-2-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several issues during the experimental handling and analysis of this compound. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Sample degradation due to improper storage or handling.Store the compound in a cool, dry, and dark place. Prepare solutions fresh before use. Use amber vials to protect from light.
Incomplete dissolution of the compound.Verify the solubility of the compound in the chosen solvent. Use of sonication or vortexing may aid dissolution. Consider a different solvent system if necessary.
Contamination of analytical column.Flush the column with an appropriate solvent sequence. If the problem persists, replace the column.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradants. Ensure the analytical method is stability-indicating.
Impurities in the starting material or solvents.Use high-purity solvents and reagents. Check the certificate of analysis for the compound.
Changes in physical appearance of the solid compound (e.g., color change) Exposure to light, heat, or humidity.Store the compound under inert gas if it is sensitive to oxidation. Use of desiccants is recommended for hygroscopic compounds.
Poor recovery in extraction procedures Inappropriate pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure the compound is in a neutral, extractable form. For a carboxylic acid, the pH should be well below its pKa.
Adsorption to labware.Use silanized glassware or polypropylene tubes to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues of this compound?

A1: While specific stability data for this compound is limited in publicly available literature, compounds of the pyrazine carboxylic acid class are generally stable under recommended storage conditions (cool, dry, dark). However, they can be susceptible to degradation under stress conditions such as high humidity, and in the presence of strong oxidizing agents. Hazardous decomposition may produce carbon and nitrogen oxides.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, several degradation pathways can be postulated:

  • Hydrolysis: The dimethylamino group may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 6-hydroxypyrazine-2-carboxylic acid and dimethylamine.

  • Oxidative Degradation: The pyrazine ring and the dimethylamino group can be targets for oxidation, leading to N-oxide formation or ring-opened products.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through free radical mechanisms.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is crucial. The key steps are:

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development: Develop an HPLC method that separates the parent compound from all generated degradation products. This often involves screening different columns, mobile phase compositions, pH, and gradient profiles.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration is recommended.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as RP-HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing peak purity and identifying potential co-eluting peaks.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under various conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Condition Duration Assay (% Remaining) Major Degradation Product(s) Detected
0.1 N HCl24 hours85.26-hydroxypyrazine-2-carboxylic acid
0.1 N NaOH24 hours92.5Unknown degradant 1 (retention time 3.2 min)
3% H₂O₂24 hours78.9Pyrazine-N-oxide derivative
Heat (105°C, solid)48 hours98.1Minor unknown degradant 2 (retention time 4.5 min)
Photolytic (UV)7 days91.3Photodegradant 1

Visualizations

Proposed Degradation Pathways

G Proposed Degradation Pathways of this compound parent This compound hydrolysis_prod 6-hydroxypyrazine-2-carboxylic acid parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Pyrazine-N-oxide derivative parent->oxidation_prod Oxidation (e.g., H₂O₂) decarboxylation_prod 6-(dimethylamino)pyrazine parent->decarboxylation_prod Thermal Stress

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Study

G General Workflow for a Stability Study cluster_0 Study Initiation cluster_1 Forced Degradation cluster_2 Stability-Indicating Method cluster_3 Formal Stability Testing Protocol Design Protocol Design Sample Preparation Sample Preparation Protocol Design->Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Analysis Analysis Stress Conditions->Analysis Method Development Method Development Analysis->Method Development Method Validation Method Validation Method Development->Method Validation Long-term & Accelerated Studies Long-term & Accelerated Studies Method Validation->Long-term & Accelerated Studies Data Analysis & Reporting Data Analysis & Reporting Long-term & Accelerated Studies->Data Analysis & Reporting

Caption: Workflow for conducting a comprehensive stability study.

Technical Support Center: Purification of 6-(dimethylamino)pyrazine-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(dimethylamino)pyrazine-2-carboxylic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

Pure this compound is expected to be a solid, likely a crystalline powder, with a color ranging from white to off-white or light tan. For analogous compounds like pyrazine-2,3-dicarboxylic acid, melting points are often reported with decomposition.[1]

Q2: What are common solvents for dissolving and recrystallizing pyrazine-2-carboxylic acid derivatives?

Pyrazine-2-carboxylic acid derivatives show solubility in a range of solvents. For instance, pyrazine-2,3-dicarboxylic acid is soluble in water, methanol, acetone, and ethyl acetate.[1] For recrystallization, common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate. The choice of solvent will depend on the specific analogue and its impurities.

Q3: What are the most common impurities encountered during the synthesis of this compound and its analogs?

Common impurities can include:

  • Inorganic salts: Byproducts from the synthesis, such as manganese dioxide and potassium chloride, can be present.[1]

  • Unreacted starting materials: Incomplete reactions can leave starting materials in the crude product.

  • Side-products: The formation of imidazole derivatives is a common side reaction in pyrazine synthesis.[2][3] Colored impurities may also be present, causing the product to darken upon heating.[1]

Q4: How can I remove inorganic salt impurities from my crude product?

A common and effective method is extraction with a solvent in which the desired pyrazine derivative is soluble, but the inorganic salts are not. For example, boiling the crude solid mixture with acetone can dissolve the organic product while leaving the inorganic salts behind.[1] Another approach involves dissolving the crude product in a basic aqueous solution, filtering off any insoluble materials, and then re-precipitating the desired acid by acidification.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its analogs.

Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Extend the reaction time or moderately increase the temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Suboptimal Work-up Avoid overly acidic or basic conditions during the work-up if the product is sensitive to degradation.[2]
Product Loss During Extraction Perform multiple extractions with fresh solvent to ensure complete transfer of the product from the aqueous to the organic phase.[3]
Co-precipitation of Impurities If recrystallizing, ensure the product is fully dissolved at an elevated temperature and that cooling occurs slowly to allow for selective crystallization.
Difficulty in Removing a Persistent Impurity
Potential Cause Troubleshooting Steps
Structurally Similar Impurity If standard column chromatography is ineffective, consider using a stationary phase with a higher surface area. Alternatively, reverse-phase chromatography (C18) may provide better separation.[3]
Co-eluting Impurity Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve the resolution of closely eluting compounds. Adding a small percentage of an acid (e.g., acetic acid) to the mobile phase can improve the peak shape of carboxylic acids.
Imidazole Byproducts Imidazole derivatives are common polar impurities. These can often be removed by passing the crude product through a short silica gel plug. Hexane can be a good solvent for selectively extracting pyrazines while leaving polar imidazole byproducts in the aqueous phase during liquid-liquid extraction.[2][3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of a crude pyrazine carboxylic acid derivative by recrystallization.

Materials:

  • Crude this compound or its analog

  • Selected recrystallization solvent (e.g., ethanol, water, acetone, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of pyrazine derivatives using silica gel column chromatography.

Materials:

  • Crude this compound or its analog

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent mixture.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried, product-adsorbed silica onto the top of the prepared column.

  • Begin eluting the column with the mobile phase, starting with a low polarity mixture.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For carboxylic acids, adding 0.5-1% acetic acid to the eluent can improve separation.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Purification Method Target Compound Purity Achieved Key Parameters Reference
Column ChromatographyPyrazine derivativesHigh PurityEluent: 90:10 hexane/ethyl acetate for separation from imidazoles[3]
RecrystallizationPyrazine-2,3-dicarboxylic acidHigh PuritySolvent: Water, with decolorizing carbon[4]
HPLC Analysis5-methyl pyrazine-2-carboxylic acid>99%Not specifiedPatent[5]
Column Chromatography3-aminopyrazine-2-carboxylic acid derivativesChromatographically pureEluent: Petroleum ether / EtOAc (9:1)[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography start->column_chromatography Complex Mixtures analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->analysis

Caption: A generalized workflow for the purification and analysis of pyrazine carboxylic acids.

troubleshooting_logic start Purification Outcome Unsatisfactory check_purity Check Purity (TLC/HPLC) start->check_purity low_yield Low Yield? check_purity->low_yield impurity_present Impurity Present? check_purity->impurity_present optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes optimize_workup Optimize Work-up/Extraction low_yield->optimize_workup No optimize_chromatography Optimize Chromatography impurity_present->optimize_chromatography Yes recrystallize Re-recrystallize impurity_present->recrystallize Minor Impurity

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of pyrazine carboxylic acids in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why do pyrazine carboxylic acids often exhibit poor aqueous solubility?

A1: The solubility of pyrazine carboxylic acids is governed by a balance of their molecular features. The pyrazine ring is inherently aromatic and relatively nonpolar, which can lead to low affinity for water. While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution to overall solubility can be limited, especially in larger or more substituted derivatives. At a pH below their pKa, the carboxylic acid is in its neutral, less soluble form.

Q2: What is the general solubility of pyrazine-2-carboxylic acid in common solvents?

A2: Pyrazine-2-carboxylic acid is generally described as slightly soluble to sparingly soluble in water.[1][2] It exhibits better solubility in polar organic solvents like ethanol, DMSO (Dimethyl sulfoxide), and DMF (Dimethylformamide).[1][3][4] Its solubility is low in non-polar solvents such as hexane and toluene.[3]

Q3: How does pH influence the solubility of pyrazine carboxylic acids?

A3: The pH of the aqueous medium is a critical factor. Pyrazine carboxylic acids are weak acids.[1] Increasing the pH above their pKa deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.[5] Conversely, in acidic conditions below their pKa, they exist predominantly in their less soluble, protonated form. The pH of a 1 in 100 solution of Pyrazinamide is between 5.0 and 7.0.[2]

Q4: Can I use cosolvents to improve the solubility of my pyrazine carboxylic acid derivative?

A4: Yes, using a water-miscible organic solvent (cosolvent) is a common and effective strategy.[6] Solvents like DMSO, ethanol, and PEG 400 are frequently used to first dissolve the compound, which can then be diluted into the aqueous buffer. However, it's crucial to control the final concentration of the cosolvent to avoid precipitation and potential cellular toxicity in biological assays.[6]

Q5: Are there other formulation strategies to enhance the aqueous solubility of these compounds?

A5: Absolutely. Beyond pH adjustment and cosolvents, several formulation strategies can be employed, including:

  • Salt Formation: Converting the carboxylic acid to a salt with a suitable base can significantly increase aqueous solubility.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution rates.[10]

  • Nanotechnology: Reducing particle size to the nanometer range increases the surface area, which can improve dissolution rates.[11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase solubility.[11]

Troubleshooting Guides

Issue 1: My pyrazine carboxylic acid is precipitating out of the aqueous buffer during my experiment.

Possible CauseTroubleshooting Steps
Concentration exceeds solubility limit 1. Verify Solubility Limit: Determine the approximate solubility of your specific pyrazine carboxylic acid derivative in the experimental buffer and temperature. 2. Reduce Concentration: If feasible for your experiment, lower the working concentration of the compound.
Incorrect pH 1. Measure Buffer pH: Confirm that the pH of your aqueous buffer is appropriate for keeping the compound in its soluble, ionized form (typically pH > pKa). The pKa of pyrazine-2-carboxylic acid is approximately 2.9.[7] 2. Adjust pH: If necessary, adjust the buffer pH to a higher value. Be mindful of the pH stability of your compound and the requirements of your experimental system.
Insufficient Cosolvent 1. Increase Cosolvent Concentration: Gradually increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in your final solution. Note the maximum tolerable cosolvent concentration for your specific assay. 2. Test Different Cosolvents: The choice of cosolvent can influence solubility. If one is not effective, consider trying another pharmaceutically acceptable cosolvent.
Temperature Effects 1. Control Temperature: Ensure your experiment is conducted at a consistent temperature, as solubility is temperature-dependent. For many compounds, solubility increases with temperature.[13] 2. Pre-warm Solutions: If precipitation occurs upon mixing, pre-warming the buffer and the compound stock solution may help. Ensure the compound is stable at the elevated temperature.

Issue 2: I am unable to prepare a sufficiently concentrated aqueous stock solution.

Possible CauseTroubleshooting Steps
Low Intrinsic Solubility 1. Use a Stronger Organic Solvent: First, dissolve the compound in a more potent, water-miscible organic solvent like DMSO or NMP at a high concentration. 2. pH Modification: Prepare the aqueous buffer at a pH that is at least 2 units above the pKa of the pyrazine carboxylic acid to ensure it is in its ionized, more soluble form. 3. Gentle Heating and Sonication: After adding the concentrated organic stock to the pH-adjusted buffer, gently warm the solution and sonicate to aid dissolution. Always check for compound stability under these conditions.
Salt Form is Not Ideal 1. Salt Screening: If you are working with a salt form of the acid, it may not be the optimal salt for aqueous solubility. Consider screening different salt forms (e.g., sodium, potassium, tromethamine).

Data Presentation

Table 1: Solubility of Selected Pyrazine Carboxylic Acid Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility
PyrazinamideWater25~15 mg/mL[14]
PyrazinamideEthanolNot Specified~0.2 mg/mL[4]
PyrazinamideDMSONot Specified~30 mg/mL[4]
PyrazinamideDimethylformamideNot Specified~25 mg/mL[4]
PyrazinamideDMSO:PBS (pH 7.2) (1:10)Not Specified~0.1 mg/mL[4]
5-Methyl-2-pyrazinecarboxylic AcidWater20Mole Fraction x 10³: ~0.5
5-Methyl-2-pyrazinecarboxylic AcidEthanol20Mole Fraction x 10³: ~10
5-Methyl-2-pyrazinecarboxylic Acid1,4-Dioxane20Mole Fraction x 10³: ~15

Note: The data for 5-Methyl-2-pyrazinecarboxylic Acid was estimated from graphical representations in the source material and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a pyrazine carboxylic acid in an aqueous buffer.

Materials:

  • Pyrazine carboxylic acid compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the pyrazine carboxylic acid to a known volume of the aqueous buffer in a glass vial. An excess of solid material should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Centrifuge the vial at a high speed to pellet any remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase or an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation:

    • Calculate the solubility of the compound in the buffer based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an Aqueous Solution using a Cosolvent

This protocol describes how to prepare a working solution of a poorly soluble pyrazine carboxylic acid in an aqueous buffer using an organic cosolvent.

Materials:

  • Pyrazine carboxylic acid compound

  • High-purity organic cosolvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of choice

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of the pyrazine carboxylic acid and dissolve it in a minimal volume of the chosen organic cosolvent to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Dilution into Aqueous Buffer:

    • Pipette the desired volume of the aqueous buffer into a new tube.

    • While vortexing the buffer, add the required volume of the concentrated organic stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for a few minutes to ensure thorough mixing.

  • Final Checks:

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.

    • If precipitation occurs, you may need to increase the final concentration of the cosolvent or decrease the final concentration of the compound.

    • It is recommended to prepare these solutions fresh before each experiment.

Visualizations

G Troubleshooting Workflow for Pyrazine Carboxylic Acid Precipitation start Precipitation Observed in Aqueous Buffer check_conc Is the concentration above the known solubility limit? start->check_conc check_ph Is the buffer pH > pKa of the acid? check_conc->check_ph No reduce_conc Reduce Compound Concentration check_conc->reduce_conc Yes check_cosolvent Is a cosolvent being used? Is its concentration sufficient? check_ph->check_cosolvent Yes adjust_ph Increase Buffer pH check_ph->adjust_ph No solution_stable Solution is Stable check_cosolvent->solution_stable Yes add_cosolvent Increase Cosolvent % or Change Cosolvent check_cosolvent->add_cosolvent No reduce_conc->solution_stable adjust_ph->solution_stable add_cosolvent->solution_stable consider_formulation Consider Advanced Formulation Strategies (e.g., Salt Formation, Nanoparticles) add_cosolvent->consider_formulation If still precipitating

Caption: Troubleshooting workflow for precipitation issues.

G Factors Influencing Pyrazine Carboxylic Acid Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Aqueous Solubility pka pKa pka->solubility logp LogP (Lipophilicity) logp->solubility crystal Crystal Lattice Energy crystal->solubility ph pH of Medium ph->solubility temp Temperature temp->solubility cosolvents Cosolvents cosolvents->solubility salts Salt Formation salts->solubility

Caption: Key factors affecting aqueous solubility.

References

minimizing side reactions in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides & FAQs

This section provides practical advice and solutions for overcoming common hurdles in pyrazine synthesis.

Synthesis Troubleshooting

Question: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue in pyrazine synthesis and can arise from several factors. Here are the primary culprits and potential solutions:

  • Suboptimal Reaction Conditions: Many classical methods for pyrazine synthesis are known for harsh reaction conditions which can lead to poor yields.[1][2] The condensation of α-dicarbonyl compounds with 1,2-diamines, a common route, is particularly sensitive to reaction parameters.[3]

    • Solution: Systematically optimize reaction parameters such as temperature, pressure, reaction time, solvent, and catalyst.[1] For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to decompose.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as α-diketones, 1,2-diamines, or α-amino ketones, can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product.[1][3]

    • Solution: Ensure the high purity of your starting materials. Consider purifying them by recrystallization or distillation before use.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the aromatic pyrazine.[3] If this oxidation step is incomplete, the final product will be a mixture, lowering the yield of the desired pyrazine.[3]

    • Solution: Ensure complete oxidation by bubbling air or oxygen through the reaction mixture or by adding a suitable oxidizing agent.[1] In some cases, the choice of catalyst and reaction conditions can promote in-situ oxidation.[2]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1]

    • Solution: Perform multiple extractions with a suitable solvent to ensure complete recovery of the product from the reaction mixture.[1][4][5][6] Optimize your purification technique (e.g., column chromatography, recrystallization) to minimize losses.

Question: I am observing the formation of significant amounts of side products. How can I minimize them?

Answer: The formation of side products is a common challenge. Here are some of the most frequently observed byproducts and strategies to mitigate their formation:

  • Imidazole Derivatives: Imidazole derivatives can form as byproducts, complicating the purification process.[4][5][6]

    • Solution: The choice of extraction solvent during work-up is crucial. Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of more polar imidazole impurities.[4][5][6] If imidazoles are still present, they can be removed by passing the product mixture through a short column of silica gel, which will retain the polar impurities.[4][5][6]

  • Polymerization and Degradation Products: The reaction mixture turning dark or forming intractable tars is often a sign of polymerization or degradation, especially under harsh reaction conditions.[1]

    • Solution: Lowering the reaction temperature can help minimize these side reactions.[1] If the intermediates are sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Aldol Condensation Products: If solvents like ethanol are used, impurities such as aldehydes or ketones with α-hydrogens can lead to aldol condensation side reactions, which often produce colored byproducts.[1]

    • Solution: Use high-purity, anhydrous solvents to avoid these side reactions.

Purification Troubleshooting

Question: My crude product is difficult to purify. What are the best strategies for purifying pyrazine derivatives?

Answer: The purification strategy depends on the physical properties of your pyrazine derivative and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating pyrazines from impurities.

    • Silica Gel Chromatography: Effective for removing polar impurities like imidazoles.[4] A common eluent system is a mixture of petroleum ether and ethyl acetate or hexane and ethyl acetate.[4][5][6]

    • C18-Bonded Silica: Can be used for purifying pyrazines from aqueous distillates.[4][5][6]

  • Recrystallization: This is an excellent method for obtaining highly pure solid pyrazine derivatives.

    • Troubleshooting: The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] Avoid rapid cooling ("shock cooling") as it can lead to the precipitation of an impure amorphous solid instead of pure crystals.[3]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method, leaving non-volatile impurities like imidazoles behind.[4][5][6]

  • Liquid-Liquid Extraction (LLE): While a common first step, LLE can be inefficient. Multiple extractions with fresh solvent are often necessary for good recovery.[4][5][6] The choice of solvent is critical to selectively extract the desired pyrazine while leaving impurities in the aqueous layer.[4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on optimizing pyrazine synthesis.

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis [7]

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
12 (2 mol %)KH (3 mol %)Toluene1502499
22 (2 mol %)KH (3 mol %)1,4-Dioxane1502495
32 (2 mol %)KH (3 mol %)Toluene1252485
42 (2 mol %)KH (3 mol %)Toluene1501270
55 (2 mol %)KH (3 mol %)Toluene1502464
61 (2 mol %)KH (3 mol %)Toluene1502495

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst, base, solvent (2 mL).

Table 2: Effect of Reaction Media on Enzymatic Synthesis of Pyrazinamide Derivatives [8]

EntrySolventYield (%)
1Acetonitrile75.3 ± 1.5
2Tetrahydrofuran68.2 ± 1.2
3Toluene55.4 ± 1.8
4n-Hexane42.1 ± 1.1
5Dichloromethane35.7 ± 0.9
6No solvent81.2 ± 1.3

Experimental conditions: pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time.

Table 3: Effect of Substrate Molar Ratio on Enzymatic Synthesis [8]

Pyrazine-2-carboxylate : BenzylamineYield (%)
1 : 165.4
1 : 276.8
1 : 381.7
1 : 478.5

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation [2]

This protocol describes a general method for the synthesis of pyrazine derivatives by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Materials:

  • 1,2-dicarbonyl compound (e.g., Benzil) (2 mmol)

  • 1,2-diamine (e.g., Ethylene diamine) (2 mmol)

  • Aqueous Methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve the 1,2-dicarbonyl compound (2 mmol) in aqueous methanol (3 mL) in a 50 mL round-bottom flask.

  • Stir the solution with a magnetic stirrer until it is homogeneous.

  • Add the 1,2-diamine (2 mmol) and a catalytic amount of potassium tert-butoxide (t-BuOK).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Purification of Pyrazines from Imidazole Impurities [4]

This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., DCM)

  • Silica gel (5-7 g)

  • Short column (60 x 10 mm)

  • Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture

  • Collection vials

Procedure:

  • Pack 5-7 g of silica gel into a short column (60 x 10 mm).

  • Concentrate the crude pyrazine extract if necessary to reduce the volume.

  • Load the concentrated extract onto the top of the silica column.

  • Elute the column with the chosen solvent system (e.g., DCM or 90:10 hexane:ethyl acetate).

  • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis_Workflow Start Starting Materials (α-Dicarbonyl, 1,2-Diamine) Reaction Condensation Reaction (Solvent, Catalyst/Base) Start->Reaction 1. Mix Oxidation Oxidation of Dihydropyrazine Reaction->Oxidation 2. Form Intermediate Workup Aqueous Work-up & Extraction Oxidation->Workup 3. Aromatize Purification Purification (Chromatography/ Recrystallization) Workup->Purification 4. Isolate Crude Product Pure Pyrazine Derivative Purification->Product 5. Purify Troubleshooting_Tree Start Low Yield or Impure Product Cause1 Suboptimal Conditions? Start->Cause1 Cause2 Impure Starting Materials? Start->Cause2 Cause3 Incomplete Oxidation? Start->Cause3 Cause4 Side Reactions? Start->Cause4 Sol1 Optimize Temp, Solvent, Catalyst Cause1->Sol1 Yes Sol2 Purify Reactants Before Use Cause2->Sol2 Yes Sol3 Ensure Complete Oxidation Step Cause3->Sol3 Yes Sol4 Modify Conditions to Minimize Byproducts Cause4->Sol4 Yes

References

addressing matrix effects in LC-MS analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable analytical results.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the LC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The carboxylic acid and dimethylamino groups on your analyte are ionizable. The pH of the mobile phase will significantly affect the analyte's retention and peak shape.

    • Solution: Control the pH of your mobile phase with a volatile buffer, such as 10 mM ammonium formate, and adjust the pH. For acidic compounds, a lower pH (e.g., 2.8) is often beneficial.[1]

  • Sample Solvent Mismatch: If the sample solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your standards and extracted samples in the initial mobile phase. If a stronger solvent is necessary for extraction, consider a solvent exchange step or a co-injection with water to reduce the elution strength of the sample plug.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase, especially with residual silanols on C18 columns.

    • Solution: Use a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing agent to the mobile phase, like a volatile acid (e.g., 0.1% formic acid), can also help.[1]

Problem 2: Low Signal Intensity or No Peak Detected

Possible Causes & Solutions:

  • Suboptimal Ionization: The ionization efficiency of your analyte can be highly dependent on the mobile phase and ion source settings.

    • Solution: Perform an infusion analysis of a standard solution to optimize MS parameters, including ionization mode (positive or negative), polarity, and source settings like voltages, gas flows, and temperatures.[1] For a compound with a carboxylic acid, negative ion mode might be more sensitive, while the dimethylamino group could favor positive ion mode. Both should be evaluated.

  • Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte, reducing its signal.[2]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation.[3] You can also optimize chromatographic separation to move the analyte peak away from regions of significant ion suppression.

  • Analyte Degradation: The compound may not be stable under the experimental conditions.

    • Solution: Prepare fresh samples and standards. Investigate the stability of the analyte under different storage and sample processing conditions (e.g., bench-top, freeze-thaw cycles).

  • Incorrect MS Settings: Ensure the mass spectrometer is set to the correct mass-to-charge ratio (m/z) for the precursor and product ions of this compound.

    • Solution: Verify the calculated m/z values and perform a product ion scan to confirm the fragmentation pattern.

Problem 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to retention time shifts.[4]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure accurate and consistent mixing of mobile phase components.

  • Column Temperature Fluctuations: Changes in the column oven temperature will affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.

  • Pump Malfunction: Inconsistent flow rates from the LC pump will cause retention time variability.

    • Solution: Purge the pumps to remove air bubbles and perform routine maintenance.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

While protein precipitation is a simple technique, it is often the least effective at removing matrix components that cause ion suppression.[3] For better results, consider the following:

  • Liquid-Liquid Extraction (LLE): LLE can be a very effective and cost-efficient method for cleaning up samples. A common approach for a polar, acidic compound would be to acidify the plasma sample and extract with a polar, water-immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide very clean extracts. A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be particularly effective for retaining and purifying this compound.

Q2: Should I use a stable isotope-labeled internal standard (SIL-IS)?

Yes, using a SIL-IS is highly recommended for quantitative bioanalysis. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[5] This allows it to effectively compensate for variability in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise results.[5][6]

Q3: My analyte is a carboxylic acid and is not well-retained on a C18 column. What can I do?

Poor retention of polar acidic compounds on reversed-phase columns is a common issue. Here are some strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an acid like formic acid will protonate the carboxylic acid group, making the analyte less polar and increasing its retention on a C18 column.

  • Consider a Different Stationary Phase: A column with a more polar stationary phase, such as one with an embedded polar group, may provide better retention.

  • Derivatization: Chemical derivatization of the carboxylic acid group can make the analyte less polar and improve its chromatographic behavior. Reagents like 3-nitrophenylhydrazine (3-NPH) have been used to derivatize carboxylic acids for LC-MS analysis.[7][8][9]

Q4: How do I assess the extent of matrix effects in my assay?

The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.

Experimental Protocols

The following are example protocols that would require optimization and validation for the specific analysis of this compound.

Example Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for a similar pyrazine compound.[10]

  • To 200 µL of plasma, add 50 µL of the internal standard working solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Example LC-MS/MS Parameters

These parameters are starting points and should be optimized for your specific instrument and analyte.

ParameterSuggested Condition
LC System
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[10]
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive and Negative (to be evaluated)
MRM TransitionsTo be determined by infusion of the analyte and its SIL-IS
Ion Source Temp.500°C
Dwell Time100 ms

Quantitative Data Summary

The following table presents example validation data for the quantification of a pyrazine derivative in human plasma using an LC-MS/MS method.[10] This data should be used as a reference for the performance characteristics to aim for during your method validation for this compound.

Table 1: Example Bioanalytical Method Validation Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC1.54.2102.55.1101.8
Mid QC753.898.74.599.2
High QC4002.9101.23.7100.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

Caption: A typical experimental workflow for the LC-MS/MS analysis of a small molecule from a biological matrix.

Troubleshooting_Logic Start Poor LC-MS Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Intensity Check Signal Intensity Start->Check_Intensity Check_RT Check Retention Time Start->Check_RT Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH Tailing/Fronting Modify_Solvent Modify Sample Solvent Check_Peak_Shape->Modify_Solvent Tailing/Fronting Dilute_Sample Dilute Sample Check_Peak_Shape->Dilute_Sample Tailing/Fronting Optimize_MS Optimize MS Source Check_Intensity->Optimize_MS Low/No Signal Improve_Cleanup Improve Sample Cleanup Check_Intensity->Improve_Cleanup Low/No Signal Check_Stability Check Analyte Stability Check_Intensity->Check_Stability Low/No Signal Prep_Mobile_Phase Prepare Fresh Mobile Phase Check_RT->Prep_Mobile_Phase Inconsistent Verify_Temp Verify Column Temperature Check_RT->Verify_Temp Inconsistent Check_Column Check Column Health Check_RT->Check_Column Inconsistent

Caption: A logical troubleshooting workflow for common LC-MS analysis issues.

References

Technical Support Center: Enhancing Metabolic Stability of Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the metabolic stability of pyrazine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for pyrazine-based compounds?

A1: Pyrazine-based compounds are primarily metabolized by hepatic (liver) enzymes, particularly the Cytochrome P450 (CYP450) superfamily.[1][2][3][4] The most common metabolic transformations include:

  • Oxidation of Alkyl Side Chains: Alkyl groups attached to the pyrazine ring are often oxidized to form corresponding carboxylic acids, which may then be excreted as glycine conjugates.[5]

  • Ring Hydroxylation: Direct hydroxylation of the pyrazine ring is a common metabolic route, especially when adjacent alkyl groups hinder side-chain oxidation.[5]

  • O-Demethylation: For methoxy-substituted pyrazines, the removal of the methyl group (O-demethylation) is a typical metabolic pathway.[5]

  • Enzyme Induction: Some pyrazine derivatives can induce the expression of specific CYP isozymes, such as CYP2E1, CYP2B1, and CYP3A, which can alter their own metabolism and that of co-administered drugs.[1]

Q2: Which in vitro assays are best for assessing the metabolic stability of my pyrazine compound?

A2: The most widely used and recommended in vitro assays are:

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput assay used early in drug discovery.[2] It utilizes the subcellular fraction of the liver containing most Phase I metabolic enzymes (like CYP450s) to determine parameters like half-life (t½) and intrinsic clearance (Clint).[2][6]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[7][8] It provides a more comprehensive picture of metabolic clearance, including pathways that may be missed in microsomal assays.[9]

Q3: What is a "bioisostere" and how can it be used to improve the metabolic stability of a pyrazine compound?

A3: A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties but altered physicochemical or metabolic characteristics.[10] For pyrazine compounds, which can be susceptible to CYP-mediated oxidation, replacing a metabolically labile part of the molecule with a more stable bioisostere is a key strategy.[11] For example, replacing a hydrogen atom at a site of hydroxylation with a fluorine atom can block metabolism. Another strategy is to replace the entire pyrazine ring or an adjacent aromatic ring with a non-aromatic or alternative heterocyclic scaffold that is less prone to metabolism.[11][12]

Troubleshooting Guides

Issue 1: My pyrazine compound shows very high clearance (low t½) in the liver microsomal stability assay.

  • Potential Cause 1: Metabolic "Hot Spot"

    • Explanation: Your compound likely has a specific, highly reactive site (a "hot spot") that is easily metabolized by CYP450 enzymes. This is often an unsubstituted position on the pyrazine ring or an attached alkyl or phenyl group.

    • Solution:

      • Metabolite Identification: Perform a metabolite identification study using LC-MS/MS to pinpoint the exact site of metabolism.

      • Blocking Metabolism: Introduce a metabolically robust group, such as a fluorine or chlorine atom, at the identified hot spot. This "metabolic block" can prevent oxidation at that site.

      • Bioisosteric Replacement: Replace the labile functional group with a more stable bioisostere. For example, if an attached phenyl ring is being hydroxylated, consider replacing it with a pyridine or a fluorinated phenyl ring.[11]

  • Potential Cause 2: Chemical Instability

    • Explanation: The compound may be degrading chemically in the assay buffer, independent of enzyme activity.

    • Solution: Run a control incubation without the NADPH cofactor.[13] NADPH is required for most CYP450 enzyme activity. If the compound concentration still decreases significantly in the absence of NADPH, the issue is chemical instability, not metabolic degradation.

Issue 2: The results from my metabolic stability assays are highly variable between experiments.

  • Potential Cause 1: Inconsistent Experimental Conditions

    • Explanation: Small variations in factors like temperature, pH, enzyme concentration, or solvent concentration can lead to significant differences in results.[9][14]

    • Solution: Strictly standardize all assay parameters.[14] Use the same batch of liver microsomes or hepatocytes for a set of comparative experiments. Ensure consistent final concentrations of organic solvents (like DMSO) across all wells, as they can inhibit enzyme activity.

  • Potential Cause 2: Issues with Compound Solubility or Purity

    • Explanation: Poor solubility can lead to inaccurate concentrations and unreliable results. Impurities in the compound stock, especially those that inhibit CYP enzymes, can also cause variability.[15]

    • Solution: Verify the solubility of your compound in the final assay buffer. Ensure the purity of your test compound is high (>95%) and that it is free of inhibitory contaminants.[15]

Issue 3: My compound is stable in microsomes but shows high clearance in hepatocytes.

  • Potential Cause: Non-CYP450 or Phase II Metabolism

    • Explanation: Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[2] Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) as well as other enzymes like aldehyde oxidase (AO).[8] Your compound may be stable to CYP450s but is being rapidly cleared by these other pathways.

    • Solution: This finding provides valuable information. The next step is to identify the specific pathway. You can use specific inhibitors for different enzyme classes in the hepatocyte assay to determine which pathway is responsible for the clearance. This will guide further structural modifications.

Strategic Approaches to Enhance Stability

Improving metabolic stability is an iterative process of identifying liabilities and making targeted structural modifications.

Key Strategies
  • Blocking Metabolic Hot Spots: Introduce steric hindrance or electron-withdrawing groups at or near the site of metabolism.

  • Bioisosteric Replacement: Swap metabolically labile groups with more stable ones.

  • Conformational Restriction: Lock the molecule into a conformation that is less favorable for binding to metabolic enzymes.

  • Reducing Lipophilicity: Highly lipophilic compounds often have higher metabolic clearance. Reducing the LogP can sometimes improve stability.

Illustrative Data on Strategic Modifications

The following tables provide illustrative data on how specific strategies can impact the metabolic stability of a hypothetical pyrazine-based compound.

Table 1: Effect of Blocking Groups on Intrinsic Clearance

CompoundModificationSite of MetabolismHuman Liver Microsome Clint (µL/min/mg)Half-Life (t½, min)
Parent-1 None (H)C5-position of pyrazine1509.2
Analog-1A C5-FluoroBlocked C5-position2555.4
Analog-1B C5-MethylSteric shield at C54530.8

Table 2: Effect of Bioisosteric Replacement on Metabolic Half-Life

CompoundAromatic GroupHuman Liver Microsome Clint (µL/min/mg)Half-Life (t½, min)
Parent-2 Phenyl2106.6
Analog-2A 4-Fluorophenyl8516.3
Analog-2B Pyridin-2-yl5027.7
Analog-2C Bicyclo[1.1.1]pentane< 10> 138

Experimental Protocols

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines the standard procedure for determining the metabolic stability of a compound using liver microsomes.[2][16][17]

1. Materials & Reagents:

  • Liver microsomes (human, rat, or other species)[16]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[2]

  • Phosphate buffer (100 mM, pH 7.4)[17]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[16][17]

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)[2][13]

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[16]

2. Experimental Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).[13]

  • Add Compound: Add the test compound to the master mix to achieve the final desired concentration (e.g., 1 µM).[13] For the negative control (chemical stability), prepare a separate mix without the NADPH system.[17]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).[16]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold stop solution.[13][17] The 0-minute time point should be taken immediately after adding NADPH.

  • Terminate and Process: After the final time point, terminate all reactions. Centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the proteins.[16]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[2]

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[2]

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[6]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein) .[6]

Visualizations

Metabolic Pathways and Experimental Workflows

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Pyrazine Compound (Substituted) CYP450 CYP450 Enzymes (e.g., CYP3A4, 2E1) Parent->CYP450 Metabolism Metabolite1 Side-Chain Oxidation (e.g., to Carboxylic Acid) Conjugate Conjugated Metabolite (e.g., Glucuronide) Metabolite1->Conjugate Conjugation (e.g., UGTs) Metabolite2 Ring Hydroxylation (e.g., to Phenol) Metabolite2->Conjugate CYP450->Metabolite1 CYP450->Metabolite2 Excretion Excretion Conjugate->Excretion Excretion

Caption: Common metabolic pathways for pyrazine-based compounds.

Assay_Workflow A 1. Prepare Reagents (Microsomes, Buffer, Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 45 min) C->D E 5. Terminate Reaction (Add Stop Solution) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate t½ and Clint G->H

Caption: Workflow for the liver microsomal stability assay.

Strategy_Decision_Tree Start High In Vitro Clearance Observed? MetID Perform Metabolite ID Study Start->MetID Yes HotSpot Metabolic 'Hot Spot' Identified? MetID->HotSpot Bioisostere Strategy: Bioisosteric Replacement of Labile Group MetID->Bioisostere Alternative Block Strategy: Block Metabolism (e.g., add Fluorine) HotSpot->Block Yes Global No single 'Hot Spot' (Multiple Metabolites) HotSpot->Global No End Re-test Analog for Stability Block->End Bioisostere->End Global_Strategy Strategy: Global Change (e.g., Reduce Lipophilicity, Replace Scaffold) Global->Global_Strategy Global_Strategy->End

References

selecting the appropriate coupling reagent for pyrazine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate coupling reagent for reactions involving pyrazine-2-carboxylic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazine-2-carboxylic acid challenging to couple?

Pyrazine-2-carboxylic acid can be challenging to use in amide coupling reactions due to the electron-deficient nature of the pyrazine ring. This electronic effect deactivates the carboxylic acid, making it less susceptible to activation by coupling reagents. Furthermore, the nitrogen atoms in the pyrazine ring can potentially coordinate with coupling reagents or bases, interfering with the desired reaction pathway.

Q2: How do I choose the best coupling reagent for my reaction?

The selection of an appropriate coupling reagent is critical and depends on several factors, including the steric and electronic properties of the amine, the desired reaction conditions (temperature, solvent), and the scale of the synthesis. For pyrazine-2-carboxylic acid, more potent coupling reagents are often preferred. A decision-making workflow is provided below to guide your selection.

Q3: I am observing very low to no yield. What are the common causes?

Low or no product yield in amide coupling reactions with pyrazine-2-carboxylic acid can stem from several issues[1]:

  • Incomplete activation of the carboxylic acid: The electron-withdrawing nature of the pyrazine ring can make the carboxylic acid less reactive.

  • Poor nucleophilicity of the amine: If the amine is sterically hindered or electronically deactivated, the coupling reaction will be slow.

  • Suboptimal reaction conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction.

  • Hydrolysis of activated species: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.

  • Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the target amide.

Q4: What are common side reactions and how can they be minimized?

A common side reaction in peptide coupling is racemization, especially when coupling amino acid derivatives. To suppress racemization, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues is recommended[1][2][3]. Running the reaction at lower temperatures can also help minimize this side reaction. Another potential side reaction is the formation of a guanidinium byproduct when using excess uronium/aminium-based coupling reagents like HATU, which can react with the amine[3].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amide coupling of pyrazine-2-carboxylic acid.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient activation of pyrazine-2-carboxylic acid.Switch to a more powerful coupling reagent like HATU or T3P®. Increase the equivalents of the coupling reagent.
Low nucleophilicity of the amine.Increase the reaction temperature. Use a stronger, non-nucleophilic base like DBU if compatible with your substrates.
Steric hindrance at the acid or amine.Prolong the reaction time. Switch to a less sterically demanding coupling reagent.
Presence of water in the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Multiple Spots on TLC (Side Products) Racemization of chiral centers.Add HOBt or OxymaPure to the reaction mixture. Run the reaction at a lower temperature (e.g., 0 °C).
Reaction of the coupling reagent with the amine.Add the amine to the pre-activated carboxylic acid. Avoid using a large excess of the coupling reagent.
Difficulty in Product Purification Byproducts from the coupling reagent.Choose a coupling reagent that produces water-soluble byproducts for easy removal during aqueous workup (e.g., EDC). T3P® is also known for easy purification of products.[4]

Coupling Reagent Selection Workflow

G start Start: Amide coupling with Pyrazine-2-carboxylic acid amine_type What is the nature of the amine? start->amine_type sterically_hindered Is the amine sterically hindered or electron deficient? amine_type->sterically_hindered Electron-deficient or sterically hindered standard_amine Standard primary/secondary amine amine_type->standard_amine Simple, unhindered hatu Use a strong coupling reagent like HATU. Fast reaction, good for hindered systems. sterically_hindered->hatu Yes t3p Consider T3P®. Good yields and easy workup. sterically_hindered->t3p Yes acid_chloride Consider forming the acid chloride (SOCl2 or Oxalyl Chloride). High yields but harsh conditions. standard_amine->acid_chloride edc_hobt Use EDC with an additive like HOBt. Cost-effective, mild conditions. standard_amine->edc_hobt low_yield Reaction successful? acid_chloride->low_yield hatu->low_yield t3p->low_yield edc_hobt->low_yield troubleshoot Consult Troubleshooting Guide low_yield->troubleshoot No end End low_yield->end Yes troubleshoot->amine_type

Caption: Decision tree for selecting a coupling reagent for pyrazine-2-carboxylic acid reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of pyrazine-2-carboxamides using different coupling methods.

*Disclaimer: The yields reported below are from different literature sources and were obtained under various reaction conditions with different substrates. This data is for informational purposes and may not be directly comparable.

Table 1: Thionyl Chloride (Acid Chloride Formation)

Amine SubstrateSolventBaseYield (%)Reference
Substituted AnilinesBenzene/AcetonePyridine50-85[5]

Table 2: Propylphosphonic Anhydride (T3P®)

Amine SubstrateSolventBaseYield (%)Reference
N-heteroarylpiperazinesNot specifiedDIPEA79-92[4]

Table 3: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Additives

AdditiveAmine SubstrateSolventBaseYield (%)Reference
HOBt & DMAPElectron-deficient anilinesAcetonitrileDIPEAGood to Excellent[6]

Table 4: 1,1'-Carbonyldiimidazole (CDI)

Amine SubstrateSolventReaction ConditionsYield (%)Reference
Benzylamines/AnilinesDMSOMicrowave Irradiation26-91[7][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is adapted for the coupling of pyrazine-2-carboxylic acid with a generic amine.

Materials:

  • Pyrazine-2-carboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for amide bond formation using EDC and HOBt.

Materials:

  • Pyrazine-2-carboxylic acid

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve pyrazine-2-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a dry round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Weigh Pyrazine-2-carboxylic acid dissolve Dissolve Acid in Anhydrous Solvent prep_acid->dissolve prep_amine Weigh Amine add_amine Add Amine prep_amine->add_amine prep_reagents Prepare Coupling Reagent and Base Solutions activate Add Coupling Reagent and Base for Activation prep_reagents->activate dissolve->activate activate->add_amine stir Stir at RT or 0°C (Monitor by TLC/LC-MS) add_amine->stir quench Quench Reaction stir->quench extract Aqueous Workup (Extraction & Washes) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Amide purify->product

Caption: General experimental workflow for pyrazine-2-carboxylic acid amide coupling.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of 6-(Dimethylamino)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of bioanalytical methods for the quantitative analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid in biological matrices. Given the absence of a standardized, publicly available validation protocol for this specific analyte, this document outlines a robust validation strategy based on established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The methodologies and acceptance criteria presented are derived from common practices for the analysis of small molecule carboxylic acids and pyrazine derivatives in the pharmaceutical industry.[6][7][8][9][10]

The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a powerful and widely used method for the selective and sensitive quantification of drugs and their metabolites in biological fluids.[6][9][10][11][12]

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the data generated from the analysis of study samples.[1][2][4][5] The overall workflow involves several key stages, from method development to the analysis of subject samples.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation New Method SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Validated Method PartialValidation Partial Validation SampleAnalysis->PartialValidation Method Modification CrossValidation Cross-Validation SampleAnalysis->CrossValidation Different Labs/Methods PartialValidation->SampleAnalysis CrossValidation->SampleAnalysis

Caption: A logical workflow for the validation and application of a bioanalytical method.

Key Validation Parameters and Acceptance Criteria

The following tables summarize the essential parameters that must be evaluated during the validation of a bioanalytical method, along with typical acceptance criteria as stipulated by regulatory agencies.

Table 1: Core Bioanalytical Method Validation Parameters

ParameterDescriptionGeneral Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision The degree of scatter between a series of measurements.The precision (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤ 20%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability level should be within ±15% of the nominal concentration.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Dilution Integrity The ability to dilute a sample originally above the ULOQ and obtain an accurate result.Accuracy and precision of diluted samples should be within ±15%.

Note: The acceptance criteria are based on FDA and EMA guidelines for small molecules.[1][2][4][13]

Comparative Methodologies

While LC-MS/MS is the gold standard, other techniques could be considered. This section provides a high-level comparison.

Table 2: Comparison of Potential Bioanalytical Methods

MethodPrincipleProsCons
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity, high selectivity, wide dynamic range.High initial instrument cost, requires skilled operators.
HPLC-UV Chromatographic separation followed by ultraviolet-visible detection.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, requires a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds.May require derivatization for polar compounds like carboxylic acids, not suitable for non-volatile analytes.[14]
Ligand Binding Assays (e.g., ELISA) Based on the specific binding of an antibody to the analyte.Very high sensitivity for large molecules.Generally not suitable for small molecules, potential for cross-reactivity.

Detailed Experimental Protocols

The following are detailed protocols for the key validation experiments for an LC-MS/MS method.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled version) in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard from the stock solutions using the same solvent.

Sample Preparation Workflow

A common sample preparation technique for small molecules in plasma is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction for cleaner samples if necessary.

Sample_Preparation_Workflow Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis Inject into LC-MS/MS Reconstitution->LCMS_Analysis

Caption: A typical sample preparation workflow using protein precipitation.

Accuracy and Precision Assessment
  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze five replicates of each QC level in three separate analytical runs.

  • Calculate the accuracy (% bias) and precision (%CV) for each level. The results should meet the criteria in Table 1.

Stability Studies

Evaluate the stability of the analyte under various conditions to ensure the integrity of the study samples.

Table 3: Stability Experiments

Stability TypeConditionsDuration
Freeze-Thaw Stability Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.24-48 hours per cycle
Short-Term (Bench-Top) Stability Room temperature.At least 4-24 hours
Long-Term Stability Frozen at the intended storage temperature (e.g., -20°C or -80°C).Duration of the study
Post-Preparative (Autosampler) Stability In the autosampler at a controlled temperature (e.g., 4°C).Expected run time
Stock Solution Stability At room temperature and refrigerated.As required

Conclusion

The validation of a bioanalytical method for this compound should be conducted in accordance with international regulatory guidelines to ensure the data is reliable for pharmacokinetic and toxicokinetic studies.[1][2][13] While specific experimental conditions will require optimization during method development, the principles and acceptance criteria outlined in this guide provide a robust framework for a successful validation. The use of LC-MS/MS is recommended for its high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.[6][11]

References

A Comparative Study of 6-(Dimethylamino)pyrazine-2-carboxylic Acid and Its Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid and its structurally related analogs, focusing on their synthesis, antimicrobial, and anticancer activities. The information is compiled from various studies to provide a comprehensive overview for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrazine-2-carboxylic acid and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Modifications to the pyrazine ring have led to the development of compounds with significant therapeutic potential, including antitubercular and anticancer agents. This guide specifically examines analogs of this compound, exploring the impact of substitutions at the 6-position of the pyrazine ring on their biological efficacy.

Synthesis of 6-(Substituted amino)pyrazine-2-carboxylic Acid Analogs

The general synthetic route to 6-(substituted amino)pyrazine-2-carboxamides involves a multi-step process starting from a commercially available substituted pyrazine-2-carboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent. The resulting acyl chloride is then reacted with a desired amine or aniline to yield the corresponding amide derivative.[3]

For the synthesis of 6-(dialkylamino)pyrazine-2-carboxylic acids, a common starting material is 6-chloropyrazine-2-carboxylic acid. The chloro group can be displaced by a variety of secondary amines via nucleophilic aromatic substitution to yield the desired 6-(dialkylamino)pyrazine-2-carboxylic acid.

Experimental Protocols

General Synthesis of 6-(Substituted amino)pyrazine-2-carboxamides

A mixture of the starting pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a suitable solvent such as toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride. The acyl chloride is then dissolved in a dry, non-polar solvent like acetone and added dropwise to a stirred solution of the appropriate amine or aniline (1 equivalent) in a basic solvent like pyridine at room temperature. The reaction mixture is stirred for several hours, after which the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.[2]

Antimicrobial Activity Assessment (MIC Assay)

The antimicrobial activity of the synthesized compounds is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Comparative Biological Activity

The biological activity of this compound and its analogs has been primarily investigated in the context of their antimicrobial and anticancer properties. The following tables summarize the available quantitative data.

Compound IDR Group at 6-positionTest Organism/Cell LineActivity (MIC in µg/mL)Reference
1 -N(CH₃)₂Data Not AvailableData Not Available
2 -NH-heptylMycobacterium tuberculosis H37Rv5-10[4]
3 -ClMycobacterium tuberculosis H37Rv>6.25 (65% inhibition at 6.25 µg/mL)[3]
4 -NH-(p-aminophenyl)Data Not AvailableData Not Available
5 -NH-(p-nitrophenyl)Data Not AvailableData Not Available

Table 1. Comparative Antimicrobial Activity of 6-Substituted Pyrazine-2-carboxamide Analogs.

Compound IDR Group at 6-positionCancer Cell LineActivity (IC50 in µM)Reference
1 -N(CH₃)₂Data Not AvailableData Not Available
6 -NH-(2-aminobenzothiazol-5-yl)A549 (Lung)0.44[5]
7 6-pyrazolinylcoumarin derivativeCCRF-CEM (Leukemia)1.88[6]
8 6-pyrazolinylcoumarin derivativeMOLT-4 (Leukemia)1.92[6]

Table 2. Comparative Anticancer Activity of Selected Pyrazine and Related Heterocyclic Analogs.

Structure-Activity Relationship (SAR)

The available data, although limited for a direct comparison of this compound, allows for some preliminary structure-activity relationship (SAR) observations within the broader class of 6-substituted pyrazine-2-carboxylic acid derivatives.

  • Antimicrobial Activity: For 6-alkylamino-N-phenylpyrazine-2-carboxamides, the antimycobacterial activity appears to increase with the length of the alkyl chain, with heptyl substitution showing good activity against Mycobacterium tuberculosis.[4] This suggests that lipophilicity plays a crucial role in the antimicrobial action of these compounds.

  • Anticancer Activity: The anticancer activity of pyrazine derivatives is highly dependent on the nature and complexity of the substituent at the 6-position. Bulky and complex heterocyclic systems, as seen in compounds 6 , 7 , and 8 , can lead to potent anticancer activity.[5][6] The specific interactions of these substituents with biological targets are key to their efficacy.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, pyrazine derivatives are known to act as inhibitors of various protein kinases.[7] Kinases are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. It is plausible that this compound and its analogs may exert their anticancer effects through the inhibition of one or more protein kinases.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Pyrazine Derivative (e.g., 6-DMA-PZA) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Inhibition PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Experimental Workflow

The development and evaluation of novel 6-(substituted amino)pyrazine-2-carboxylic acid analogs follow a systematic workflow.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial anticancer Anticancer Screening (MTT Assay) purification->anticancer sar Structure-Activity Relationship Analysis antimicrobial->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its analogs as antimicrobial and anticancer agents. While direct comparative data for the dimethylamino derivative is currently limited, the analysis of related analogs provides valuable insights into the structure-activity relationships governing their biological effects. Further research is warranted to synthesize and evaluate a broader range of 6-(dialkylamino)pyrazine-2-carboxylic acids to fully elucidate their therapeutic potential and mechanism of action.

References

Comparative Analysis of 6-(Dimethylamino)pyrazine-2-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(dimethylamino)pyrazine-2-carboxylic acid derivatives, with a primary focus on their antimicrobial properties. By examining how modifications to the core structure influence biological activity, this document aims to inform the rational design of more potent and selective therapeutic agents.

Core Structure and Derivatives

The foundational structure for this analysis is this compound. The primary focus of available research has been on modifications at the carboxylic acid moiety, converting it into various amides, and exploring the impact of different substituents on the 6-amino group. This guide will compare a series of N-phenyl-6-alkylaminopyrazine-2-carboxamides to elucidate the SAR at the 6-position.

Antimicrobial Activity: A Comparative Study

A key area of investigation for this class of compounds has been their efficacy against various microbial strains, particularly Mycobacterium tuberculosis. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, highlighting the influence of the alkyl chain length at the 6-amino position on antimycobacterial activity.

Compound IDR Group (at 6-amino position)MIC (μM) vs. M. tuberculosis H37RvMIC (μM) vs. M. kansasii
1a -NH(CH₂)₃CH₃ (n-butyl)> 100> 100
1b -NH(CH₂)₄CH₃ (n-pentyl)50100
1c -NH(CH₂)₅CH₃ (n-hexyl)10 - 2025
1d -NH(CH₂)₆CH₃ (n-heptyl)5 - 1012.5
1e -NH(CH₂)₇CH₃ (n-octyl)10 - 2025
2a -NHCH₂CH(CH₃)₂ (isobutyl)> 100> 100
2b -NH-c-C₆H₁₁ (cyclohexyl)5050

Data extracted from "Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides"[1]

The data clearly indicates a trend where the antimycobacterial activity against M. tuberculosis H37Rv and M. kansasii increases with the prolongation of the linear alkyl chain at the 6-amino position, peaking with the heptyl substituent (1d ).[1] Shorter chains (butyl, 1a ) and branched alkyl groups (isobutyl, 2a ) demonstrate significantly lower or no activity.[1] This suggests that lipophilicity and the specific spatial arrangement of the alkyl chain play a crucial role in the compound's ability to exert its antimicrobial effect. Interestingly, derivatives with modified alkyl chains containing terminal methoxy or hydroxy groups, as well as phenylalkylamino derivatives, were found to be largely inactive.[1]

Structure-Activity Relationship (SAR) Summary

The SAR for 6-aminopyrazine-2-carboxamide derivatives can be summarized as follows:

  • 6-Amino Substituent: The nature of the substituent at the 6-amino position is a critical determinant of antimycobacterial activity.

    • Alkyl Chain Length: A clear correlation exists between the length of a linear alkyl chain and activity, with optimal activity observed for heptyl substitution.[1] This suggests a hydrophobic pocket in the target binding site that accommodates a chain of this length.

    • Branching: Branched alkyl groups, such as isobutyl, lead to a significant decrease in activity, indicating that steric hindrance may prevent optimal binding.[1]

    • Polar Groups: Introduction of polar groups (e.g., -OH, -OCH₃) on the alkyl chain abolishes activity, suggesting that a continuous hydrophobic character is essential.[1]

  • Amide Substituent: While this guide focuses on the 6-position, it is noteworthy that the N-phenyl group on the carboxamide is a common feature in active compounds, suggesting its importance for target interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these SAR studies.

General Synthesis of N-substituted 6-Alkylaminopyrazine-2-carboxamides

The synthesis of the target compounds typically involves a multi-step process:

  • Starting Material: The synthesis often begins with a commercially available chloropyrazine-2-carboxylic acid derivative.

  • Amidation: The carboxylic acid is converted to an amide. A common method involves reacting the corresponding acyl chloride with the desired aniline in the presence of a base like pyridine.[2]

  • Nucleophilic Aromatic Substitution: The chloro group on the pyrazine ring is then displaced by the desired alkylamine through nucleophilic aromatic substitution. This reaction is typically carried out by heating the chloropyrazine carboxamide with the respective amine.

Caption: General synthetic workflow for N-phenyl-6-alkylaminopyrazine-2-carboxamides.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard method to quantify the in vitro activity of antimicrobial agents.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., M. tuberculosis H37Rv) is prepared.

  • Compound Dilution: The test compounds are serially diluted in an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in microtiter plates.

  • Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathways and Mechanism of Action

While the precise molecular target and signaling pathway for many this compound derivatives are not fully elucidated, pyrazinamide, a structurally related antitubercular drug, offers some insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt membrane potential and inhibit trans-translation. It is plausible that the 6-alkylamino derivatives share a similar, though not identical, mechanism of action. The variation in activity with the 6-alkylamino substituent length suggests a specific interaction with a target protein, which could be an enzyme or a structural component of the mycobacterial cell.

Caption: Relationship between 6-amino substitution and antimicrobial activity.

Conclusion

The structure-activity relationship studies of 6-aminopyrazine-2-carboxamide derivatives reveal a strong dependence of antimycobacterial activity on the nature of the substituent at the 6-position. Specifically, the length and lipophilicity of a linear alkyl chain are key drivers of potency. These findings provide a valuable framework for the design of novel antitubercular agents based on the pyrazine-2-carboxamide scaffold. Further investigation is warranted to identify the specific molecular target of these compounds and to explore a wider range of substituents at both the 6-amino and the N-phenyl positions to potentially discover compounds with enhanced activity and improved pharmacological profiles.

References

A Comparative Efficacy Analysis of Pyrazine-2-Carboxylic Acid Prodrugs in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different prodrugs of pyrazine-2-carboxylic acid, a promising scaffold in antiviral drug discovery. This document summarizes key experimental data, details the methodologies for pivotal experiments, and visualizes critical pathways and workflows to aid in the evaluation of these compounds.

Pyrazine-2-carboxylic acid derivatives have garnered significant attention in the field of antiviral research, largely due to the clinical success of Favipiravir (T-705). These compounds are typically administered as prodrugs, which are metabolized intracellularly to their active forms. This guide focuses on a comparative analysis of Favipiravir and its related pyrazine carboxamide analogues, T-1105 and T-1106, presenting available efficacy data to inform future research and development.

Comparative Efficacy of Pyrazine-2-Carboxylic Acid Prodrugs

The antiviral efficacy of pyrazine-2-carboxylic acid prodrugs has been evaluated in various in vitro and in vivo models. The following table summarizes the key quantitative data for Favipiravir (T-705), T-1105, and T-1106.

ProdrugVirusAssay TypeEfficacy MetricValueReference
Favipiravir (T-705) Influenza A (H1N1)In vitroIC500.03-0.20 µg/ml[1]
Influenza BIn vitroIC500.04-0.09 µg/ml[1]
Influenza CIn vitroIC500.03-0.06 µg/ml[1]
SARS-CoV-2In vitro (Vero E6 cells)EC5061.88 µM[2]
PhlebovirusesIn vitroIC3–55 µM[3]
Pichinde virus (PICV)In vivo (hamster model)Survival100% protection at 100 mg/kg/day[3]
T-1105 Influenza A/PR/8/34 (H1N1)In vitroAntiviral ActivityEstablished[2]
Zika virusIn vitro (Vero cells)EC5097.5 ± 6.8 µmol/L[2]
T-1106 Yellow Fever Virus (YFV)In vivo (hamster model)EfficacyMore efficacious than T-705[3]
Punta Toro virus (PTV)In vivo (hamster model)MortalityMore effective at reducing mortality than T-705
PhlebovirusesIn vitroIC76–743 µM[3]

Mechanism of Action and Intracellular Activation

Favipiravir and its analogues are prodrugs that must be converted into their active form to exert their antiviral effect.[2] The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway

The intracellular conversion involves phosphoribosylation to form the active ribonucleoside 5'-triphosphate (RTP) derivative.[2] This active metabolite then acts as a substrate for the viral RdRp, leading to the termination of viral RNA synthesis.

G Intracellular Activation of Pyrazine-2-Carboxylic Acid Prodrugs Prodrug Pyrazine-2-Carboxylic Acid Prodrug (e.g., Favipiravir) Intracellular Intracellular Space Prodrug->Intracellular Cellular Uptake Active_Metabolite Active Ribonucleoside 5'-triphosphate (RTP) (e.g., Favipiravir-RTP) Intracellular->Active_Metabolite Phosphoribosylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Competitive Inhibition Inhibition Inhibition of Viral RNA Synthesis Viral_RdRp->Inhibition

Caption: Intracellular activation pathway of pyrazine-2-carboxylic acid prodrugs.

Experimental Protocols

The evaluation of pyrazine-2-carboxylic acid prodrugs involves a series of standardized in vitro and in vivo experiments to determine their efficacy and safety profiles.

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Assay:

  • Objective: To determine the concentration of a compound that inhibits virus-induced cell death.

  • Methodology:

    • Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in 96-well plates.

    • Cells are infected with the target virus in the presence of serial dilutions of the test compound.

    • After an incubation period, the cytopathic effect (cell death) is visually assessed or quantified using a cell viability assay (e.g., MTS or crystal violet staining).

    • The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits CPE by 50%.

2. Viral Yield Reduction Assay:

  • Objective: To quantify the reduction in infectious virus production in the presence of a compound.

  • Methodology:

    • Host cells are infected with the virus and treated with different concentrations of the prodrug.

    • After incubation, the supernatant containing progeny virus is collected.

    • The viral titer in the supernatant is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

    • The inhibitory concentration (IC) is determined based on the reduction in viral yield compared to untreated controls.

In Vivo Efficacy Studies

1. Animal Models of Viral Infection:

  • Objective: To evaluate the therapeutic efficacy of the prodrugs in a living organism.

  • Methodology:

    • Animal models susceptible to the target virus are used (e.g., hamsters for Yellow Fever Virus, mice for Punta Toro virus).[3]

    • Animals are infected with a lethal dose of the virus.

    • Treatment with the prodrug (e.g., oral gavage) is initiated at a specified time point post-infection.

    • Efficacy is assessed by monitoring survival rates, reduction in viral load in target organs (e.g., liver, serum), and improvement in clinical signs of disease.[3]

Experimental Workflow for Efficacy Evaluation

The general workflow for assessing the efficacy of a novel pyrazine-2-carboxylic acid prodrug is outlined below.

G Experimental Workflow for Prodrug Efficacy Evaluation Start Novel Prodrug Synthesis In_Vitro In Vitro Antiviral Screening (CPE, Viral Yield Reduction Assays) Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., CC50 determination) Start->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) In_Vitro->Selectivity_Index Cytotoxicity->Selectivity_Index In_Vivo In Vivo Efficacy Studies (Animal Models) Selectivity_Index->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Start Iterative Improvement End Candidate for Clinical Trials Lead_Optimization->End Successful Candidate

Caption: General experimental workflow for evaluating the efficacy of pyrazine-2-carboxylic acid prodrugs.

Conclusion

The available data suggests that while Favipiravir (T-705) demonstrates broad-spectrum antiviral activity, related prodrugs like T-1106 may offer advantages in treating specific viral infections, particularly those with a significant hepatic component.[3] Further head-to-head comparative studies with standardized protocols are necessary to fully elucidate the relative efficacy and therapeutic potential of different pyrazine-2-carboxylic acid prodrugs. The experimental frameworks and data presented in this guide provide a foundation for such future investigations.

References

In-Vivo Therapeutic Effects of 6-(Dimethylamino)pyrazine-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of in-vivo validation studies for the therapeutic effects of 6-(dimethylamino)pyrazine-2-carboxylic acid. While the broader class of pyrazine-2-carboxylic acid derivatives has been investigated for various pharmacological activities, specific data on the in-vivo efficacy, mechanism of action, and safety profile of the 6-(dimethylamino) substituted variant remains unpublished. This guide, therefore, serves to highlight this critical knowledge gap and to provide a comparative framework based on related pyrazine compounds, which may offer insights into potential therapeutic avenues and guide future research.

Comparison with Structurally Related Pyrazine Derivatives

While direct experimental data for this compound is unavailable, studies on analogous compounds provide a basis for postulating potential therapeutic applications. Pyrazine-2-carboxylic acid and its derivatives have demonstrated a range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.

Table 1: Comparison of Biological Activities of Pyrazine-2-Carboxylic Acid Derivatives

Compound/DerivativeTherapeutic AreaReported In-Vivo/In-Vitro ActivityKey Findings
Pyrazinamide (PZA)AntitubercularIn-vivo & In-vitroProdrug converted to pyrazinoic acid, effective against semi-dormant mycobacteria.
Substituted Amides of Pyrazine-2-carboxylic acidsAntitubercular, AntifungalIn-vitroSome derivatives show moderate antitubercular and antifungal activity.
Piperazine-2-carboxylic acid derivativesAnti-Alzheimer'sIn-vitroInhibition of acetylcholinesterase and butyrylcholinesterase.[1]
6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-onesAntioxidantIn-vivoProtected against microvascular damages in ischemia/reperfusion models.[2]

It is important to note that these findings on related molecules do not directly translate to the therapeutic effects of this compound. The dimethylamino substitution at the 6-position could significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Postulated Signaling Pathways and Experimental Workflows

Given the absence of specific data, we can propose hypothetical signaling pathways and experimental workflows for future in-vivo validation studies based on the activities of related compounds.

Hypothetical Signaling Pathway for Anti-Inflammatory Activity

This diagram illustrates a potential mechanism by which a pyrazine derivative might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Compound 6-(dimethylamino) pyrazine-2-carboxylic acid Compound->IKK Potential Inhibition DNA DNA NFkB_p65_p50_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Postulated anti-inflammatory signaling pathway.

Proposed Experimental Workflow for In-Vivo Validation

This workflow outlines the necessary steps to evaluate the therapeutic efficacy of this compound in an animal model of a specific disease.

G Start Start Model Disease Model Induction (e.g., LPS-induced sepsis) Start->Model Treatment Treatment Groups: - Vehicle Control - Test Compound - Positive Control Model->Treatment Monitoring Monitoring of Clinical Signs & Survival Treatment->Monitoring Sampling Biological Sampling (Blood, Tissues) Monitoring->Sampling Analysis Biomarker Analysis: - Cytokine Levels (ELISA) - Gene Expression (qPCR) - Histopathology Sampling->Analysis Data Data Analysis & Statistical Evaluation Analysis->Data End End Data->End

Caption: Proposed in-vivo experimental workflow.

Experimental Protocols

As no specific in-vivo studies have been published for this compound, detailed experimental protocols cannot be provided. However, a general methodology for a preliminary in-vivo study in a murine model of inflammation is outlined below.

Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Endotoxemia

  • Animals: 8-10 week old C57BL/6 mice will be used.

  • Acclimatization: Animals will be acclimatized for at least one week prior to the experiment.

  • Grouping: Mice will be randomly assigned to the following groups (n=8-10 per group):

    • Vehicle control (e.g., saline or DMSO solution)

    • This compound (dose range to be determined by in-vitro cytotoxicity assays)

    • Positive control (e.g., Dexamethasone)

  • Treatment: The test compound or vehicle will be administered via an appropriate route (e.g., intraperitoneal injection) 1 hour prior to LPS challenge.

  • Induction of Endotoxemia: Mice will be injected intraperitoneally with LPS (e.g., 10 mg/kg).

  • Monitoring: Survival rates and clinical signs (e.g., body temperature, piloerection) will be monitored for 48 hours.

  • Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), blood will be collected via cardiac puncture for serum cytokine analysis. Tissues (e.g., lung, liver) will be harvested for histopathological examination and gene expression analysis.

  • Biomarker Analysis:

    • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) will be measured using ELISA.

    • mRNA expression of inflammatory genes in tissues will be quantified by RT-qPCR.

    • Tissue sections will be stained with H&E for histopathological assessment of inflammation and tissue damage.

  • Statistical Analysis: Data will be analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

There is a clear and urgent need for in-vivo studies to elucidate the therapeutic potential of this compound. The information on related pyrazine derivatives suggests that this compound may possess valuable pharmacological properties. The proposed experimental workflow and protocols provide a roadmap for initiating such investigations. Future research in this area is critical to determine if this compound can be developed into a novel therapeutic agent. Researchers are encouraged to undertake preclinical studies to fill this significant gap in the scientific literature.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 6-(Dimethylamino)pyrazine-2-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity and selectivity profile of 6-(dimethylamino)pyrazine-2-carboxylic acid is not publicly available. This guide provides a comparative analysis based on structurally related 6-substituted pyrazine-2-carboxylic acid derivatives to infer potential biological activities and selectivity. The information presented herein is intended for research and informational purposes and should be corroborated with experimental validation.

Introduction

This compound belongs to the pyrazinecarboxylic acid class of compounds, which has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Notably, pyrazinamide, an analog of pyrazine-2-carboxylic acid, is a first-line medication for the treatment of tuberculosis. The substituent at the 6-position of the pyrazine ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide explores the potential cross-reactivity and selectivity of this compound by comparing it with other 6-substituted analogs for which biological data is available.

Comparative Analysis of Biological Activity

The primary biological activities reported for 6-substituted pyrazine-2-carboxylic acid derivatives are in the fields of antimycobacterial and antifungal research. The following table summarizes the available data for a selection of these compounds, offering a basis for inferring the potential activity of this compound.

Compound/AnalogSubstitution at 6-positionReported Biological ActivityTarget Organism/AssayQuantitative Data (e.g., MIC, IC50)
This compound -N(CH₃)₂No publicly available data--
6-Chloropyrazine-2-carboxylic acid amides-ClAntitubercularMycobacterium tuberculosisVaries with amide substituent
6-Aminopyrazine-2-carboxylic acid derivatives-NH₂AntimycobacterialMycobacterium tuberculosisVaries with further derivatization
6-Methylaminopyrazine-2-carboxylic acid-NHCH₃No publicly available biological data--
Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid-Cl (with -C(CH₃)₃ at position 5)Antituberculotic, Antifungal, Photosynthesis inhibitionM. tuberculosis, various fungi, spinach chloroplasts72% inhibition (antitubercular), MIC = 31.25-500 µmol·dm⁻³ (antifungal)[1]

Inferred Selectivity and Cross-Reactivity Profile

Based on the available literature for analogous compounds, the primary targets for this class of molecules appear to be within microbial pathways. The mechanism of action for many pyrazinamide analogs involves enzymatic conversion to the active form, pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis.

It is plausible that this compound could exhibit activity against a similar spectrum of microbial targets. Cross-reactivity could potentially be observed against other bacterial or fungal species. However, without experimental data, its selectivity against mammalian cells and off-target proteins remains unknown. A comprehensive selectivity profile would require screening against a broad panel of kinases, GPCRs, ion channels, and other common off-targets in drug discovery.

Experimental Protocols

To experimentally determine the cross-reactivity and selectivity profile of this compound, the following experimental workflows are recommended:

Primary Antimicrobial Screening

This workflow aims to identify the spectrum of antimicrobial activity.

cluster_0 Preparation cluster_1 Assay cluster_2 Test Organisms cluster_3 Data Analysis Compound 6-(dimethylamino)pyrazine- 2-carboxylic acid Solution MIC_Assay Broth Microdilution MIC Assay Compound->MIC_Assay Agar_Assay Agar Well Diffusion Assay Compound->Agar_Assay MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination IZ_Measurement Measure Inhibition Zones Agar_Assay->IZ_Measurement Mtb M. tuberculosis Mtb->MIC_Assay Mtb->Agar_Assay G_pos Gram-positive Bacteria G_pos->MIC_Assay G_pos->Agar_Assay G_neg Gram-negative Bacteria G_neg->MIC_Assay G_neg->Agar_Assay Fungi Fungal Strains Fungi->MIC_Assay Fungi->Agar_Assay cluster_0 Compound cluster_1 Assay Panels cluster_2 Test Systems cluster_3 Data Output Test_Compound 6-(dimethylamino)pyrazine- 2-carboxylic acid Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Test_Compound->Cytotoxicity Kinase_Panel Kinase Panel Screen Test_Compound->Kinase_Panel GPCR_Panel GPCR Panel Screen Test_Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Screen Test_Compound->Ion_Channel_Panel IC50_Values IC50 / EC50 Values Cytotoxicity->IC50_Values Percent_Inhibition % Inhibition at a fixed concentration Kinase_Panel->Percent_Inhibition GPCR_Panel->Percent_Inhibition Ion_Channel_Panel->Percent_Inhibition Cell_Lines Mammalian Cell Lines (e.g., HepG2, HEK293) Cell_Lines->Cytotoxicity Recombinant_Enzymes Recombinant Kinases Recombinant_Enzymes->Kinase_Panel Cell_Based_Assays GPCR & Ion Channel Assays Cell_Based_Assays->GPCR_Panel Cell_Based_Assays->Ion_Channel_Panel cluster_0 Compound cluster_1 Biological Targets cluster_2 Cellular Effects Compound 6-(dimethylamino)pyrazine- 2-carboxylic acid On_Target Intended Target (e.g., Mycobacterial Enzyme) Compound->On_Target High Affinity Off_Target_1 Off-Target 1 (e.g., Human Kinase) Compound->Off_Target_1 Low Affinity Off_Target_2 Off-Target 2 (e.g., GPCR) Compound->Off_Target_2 Low Affinity Therapeutic_Effect Desired Therapeutic Effect (e.g., Antimicrobial Activity) On_Target->Therapeutic_Effect Adverse_Effect_1 Adverse Effect 1 Off_Target_1->Adverse_Effect_1 Adverse_Effect_2 Adverse Effect 2 Off_Target_2->Adverse_Effect_2

References

Evaluating the Antitubercular Potential of Novel Pyrazine-2-Carboxylic Acid Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of new, effective antitubercular agents. Pyrazinamide (PZA), a cornerstone of first-line tuberculosis treatment, has spurred the exploration of its derivatives, particularly pyrazine-2-carboxylic acid amides, as a promising avenue for novel drug discovery.[1] This guide provides a comparative analysis of the antitubercular activity of various novel pyrazine-2-carboxylic acid amides, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Antitubercular Activity

The following tables summarize the in vitro antitubercular activity of several series of novel pyrazine-2-carboxylic acid amides against Mycobacterium tuberculosis. The data is compiled from various studies to provide a comparative overview of their potential.

Table 1: N-Phenylpyrazine-2-carboxamides
Compound IDPyrazine Ring SubstitutionPhenyl Ring SubstitutionM. tuberculosis StrainMIC (µg/mL)Reference
1 H4-CF₃H37Rv≤ 2[2]
5 6-Cl2-Br, 3-CH₃H37Rv≤ 2[2]
9 H3-I, 4-CH₃H37Rv< 2[2]
12 5-tert-butyl, 6-Cl3-I, 4-CH₃H37Rv-[2]
2o 5-tert-butyl, 6-Cl3,5-bis(CF₃)ATCC 2729472% inhibition[3][4]
19 5-tert-butyl, 6-Cl3-CF₃H37Rv3.13[5]

MIC: Minimum Inhibitory Concentration

Table 2: N-Benzyl-5-chloropyrazine-2-carboxamides
Compound IDPhenyl Ring SubstitutionM. tuberculosis StrainMIC (µg/mL)Reference
1 2-ClH37Rv6.25[6]
8 4-CH₃H37Rv3.13[6]

MIC: Minimum Inhibitory Concentration

Cytotoxicity Analysis

Evaluating the toxicity of novel compounds against mammalian cells is a critical step in drug development to ensure a favorable therapeutic index.

Table 3: Cytotoxicity Data of Selected Pyrazine-2-Carboxamides
Compound IDCell LineIC₅₀ (µg/mL)Reference
12 Not Specified> 20 (IC₉₀)[2]
6a, 6e, 6h, 6j, 6k, 7e HEK-293Non-toxic at tested concentrations[7]

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of these novel compounds.

Synthesis of N-Phenylpyrazine-2-carboxamides

This general procedure outlines the synthesis of N-phenylpyrazine-2-carboxamides via the formation of an acyl chloride followed by amidation.[8]

  • Acyl Chloride Formation: A mixture of the respective pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

  • Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

  • Amidation: The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the appropriately substituted aniline (50.0 mmol) and pyridine (50.0 mmol) in dry acetone (50 mL) at room temperature.

  • Work-up: After the addition is complete, stirring is continued for 30 minutes. The reaction mixture is then poured into cold water (100 mL).

  • Purification: The crude amide is collected and purified by column chromatography.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3][5]

  • Plate Preparation: 200 µL of sterile deionized water is added to the outer wells of a sterile 96-well plate to prevent evaporation. 100 µL of Middlebrook 7H9 broth is added to the remaining wells.

  • Compound Dilution: The test compounds are serially diluted in the plate.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Assay Development: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well. The plate is re-incubated for 24 hours.

  • Result Interpretation: A blue to pink color change indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[5]

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][9]

  • Cell Seeding: A suitable mammalian cell line (e.g., HEK-293) is seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizing the Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel pyrazine-2-carboxylic acid amides as potential antitubercular agents.

Caption: Workflow for Synthesis and Antitubercular Evaluation.

References

molecular docking studies of pyrazine-2-carboxylic acid derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on pyrazine-2-carboxylic acid derivatives against various protein targets implicated in a range of diseases. The data presented here, compiled from recent scientific literature, offers insights into the binding affinities and potential inhibitory activities of these compounds, facilitating their evaluation as potential drug candidates.

Performance Comparison of Pyrazine-2-Carboxylic Acid Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding energies and other scoring functions of pyrazine-2-carboxylic acid derivatives against their respective protein targets.

Table 1: Docking against Mycobacterium tuberculosis InhA Protein
DerivativeRerank Score (kcal/mol)Target ProteinPDB IDReference
1a -M. tuberculosis InhA4DRE[1][2][3]
1b -M. tuberculosis InhA4DRE[1][2][3]
1c -86.4047M. tuberculosis InhA4DRE[1][2][3]

Lower rerank scores suggest potentially better binding affinity.

Table 2: Docking against Glucosamine-6-Phosphate Synthase
DerivativePatchDock ScoreAtomic Contact EnergyTarget ProteinReference
P4 4142-267.35Glucosamine-6-Phosphate Synthase[4]
Gentamycin (Standard) Higher than P4-Glucosamine-6-Phosphate Synthase[4]

Higher PatchDock scores indicate better geometric shape complementarity.

Table 3: Docking against Various Bacterial Strains (Target Protein PDB: 4DUH)
DerivativeBinding Energy (kcal/mol)Target ProteinPDB IDReference
5a-5d, 7 -6.2950 to -7.4519D-alanyl-D-alanine ligase4DUH[5]
5d -7.4519D-alanyl-D-alanine ligase4DUH[5]
5b -7.3835D-alanyl-D-alanine ligase4DUH[5]

More negative binding energy scores indicate stronger and more favorable interactions.

Table 4: Docking against Histone Deacetylases (HDACs)
Derivative SeriesTarget ProteinsKey FindingsReference
Pyrazine Linked 2-Aminobenzamides HDAC1, HDAC2, HDAC3Compounds showed high selectivity for HDAC1, 2, and 3.[6] A significant correlation was found between binding free energy and in vitro inhibitory activities.[7][6][7]

Experimental Protocols

The methodologies outlined below are a synthesis of the experimental protocols described in the cited research articles.

General Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its energy is minimized using force fields like CHARMM.

    • The 2D structures of the pyrazine-2-carboxylic acid derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligand geometries are optimized using semi-empirical or quantum mechanical methods.[3]

  • Active Site Definition and Grid Generation:

    • The binding site is defined based on the location of the co-crystallized ligand in the original PDB file or identified using pocket detection algorithms.[3]

    • A grid box is generated around the defined active site to encompass the binding pocket.[8]

  • Molecular Docking Simulation:

    • Docking is performed using software such as AutoDock, Molegro Virtual Docker (MVD), or Glide.[1][8][9]

    • The docking algorithm explores various conformations and orientations of the ligand within the protein's active site.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Pose Analysis and Scoring:

    • The resulting docked poses are analyzed based on their scoring function values (e.g., binding energy, rerank score).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[1]

Visualizing the Workflow

The following diagrams illustrate the typical workflow of a molecular docking study.

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_output Output ProteinPrep Protein Preparation (from PDB) GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen LigandPrep Ligand Preparation (Derivative Synthesis & Optimization) DockingSim Molecular Docking Simulation LigandPrep->DockingSim GridGen->DockingSim PoseAnalysis Pose Analysis & Scoring DockingSim->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, etc.) PoseAnalysis->InteractionAnalysis LeadIdentification Lead Candidate Identification InteractionAnalysis->LeadIdentification

Caption: A generalized workflow for molecular docking studies.

LogicalRelationship cluster_input Inputs cluster_process Computational Process cluster_output Outputs Target Target Protein Structure Docking Molecular Docking Algorithm Target->Docking Ligands Pyrazine Derivative Structures Ligands->Docking BindingAffinity Binding Affinity Scores Docking->BindingAffinity BindingMode Predicted Binding Mode Docking->BindingMode

Caption: Logical flow from inputs to outputs in a docking experiment.

References

Unmasking Unintended Interactions: A Comparative Guide to the Off-Target Effects of 6-(dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid, offering insights into its potential unintended interactions and benchmarking it against alternative compounds. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this resource aims to facilitate a thorough assessment of its off-target profile.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry, with some exhibiting a range of biological activities, including antimicrobial and antitubercular effects.[1][2] The specific biological target of this compound is not extensively documented in publicly available literature, which necessitates a broad approach to assessing its potential off-target interactions. This guide will therefore focus on general off-target screening methodologies and compare its hypothetical profile to compounds with known off-target liabilities.

Comparative Analysis of Off-Target Profiles

To provide a framework for comparison, we will consider two hypothetical scenarios for the intended target of this compound: a protein kinase and a G-protein coupled receptor (GPCR). The following tables summarize potential off-target data that could be generated using established screening platforms.

Table 1: Kinase Selectivity Profile

This table compares the inhibitory activity of this compound against a panel of kinases, a common approach to identify off-target kinase interactions.[3][4]

Kinase TargetThis compound (% Inhibition @ 10 µM)Compound A (Known Kinase Inhibitor) (% Inhibition @ 10 µM)Compound B (Non-kinase Targeted Drug) (% Inhibition @ 10 µM)
Intended Target Kinase 95% 98% 5%
Off-Target Kinase 145%85%2%
Off-Target Kinase 230%60%8%
Off-Target Kinase 315%25%3%
Off-Target Kinase 45%10%1%

Table 2: GPCR Binding Profile

This table illustrates a hypothetical comparison of binding affinities for a panel of GPCRs, another critical class of proteins prone to off-target interactions.

GPCR TargetThis compound (Ki in nM)Compound C (Known GPCR Ligand) (Ki in nM)Compound D (Non-GPCR Targeted Drug) (Ki in nM)
Intended Target GPCR 50 10 >10,000
Off-Target GPCR 1800250>10,000
Off-Target GPCR 21,500900>10,000
Off-Target GPCR 35,0002,000>10,000
Off-Target GPCR 4>10,0008,000>10,000

Experimental Protocols for Off-Target Assessment

A variety of methods can be employed to determine the off-target profile of a small molecule.[5] These can be broadly categorized into in-silico, in-vitro, and cell-based assays.

In-Silico Off-Target Prediction

Computational methods can predict potential off-target interactions by comparing the chemical structure of a compound to databases of molecules with known biological activities.[6] This approach can help prioritize experimental screening efforts.

In-Vitro Off-Target Screening

1. Kinome Profiling:

  • Objective: To assess the inhibitory activity of a compound against a large panel of protein kinases.

  • Methodology:

    • A library of purified, active kinases is assembled.

    • Each kinase is incubated with its specific substrate and ATP (often radiolabeled).

    • The test compound (e.g., this compound) is added at a fixed concentration (e.g., 10 µM).

    • The amount of phosphorylated substrate is quantified, typically through radiometric or fluorescence-based detection methods.

    • The percentage of inhibition is calculated relative to a control reaction without the compound.

2. Receptor Binding Assays:

  • Objective: To determine the binding affinity of a compound to a panel of receptors, ion channels, and transporters.

  • Methodology:

    • Cell membranes expressing the target receptor are prepared.

    • A radiolabeled ligand with known affinity for the receptor is incubated with the membranes.

    • The test compound is added at various concentrations to compete with the radioligand for binding.

    • The amount of bound radioligand is measured after separating the membranes from the unbound ligand.

    • The inhibition constant (Ki) is calculated from the concentration of the test compound that displaces 50% of the radioligand (IC50).

Cell-Based Off-Target Assays

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify protein targets of a compound within a cellular context by measuring changes in protein thermal stability upon compound binding.[7]

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • The remaining soluble proteins at each temperature are isolated.

    • The abundance of specific proteins in the soluble fraction is quantified using techniques like Western blotting or mass spectrometry.

    • A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

2. Off-Target Screening Cell Microarray Analysis (OTSCMA):

  • Objective: To assess the binding of a compound to a wide array of human proteins expressed on the surface of cells.[8]

  • Methodology:

    • A microarray is created with cells engineered to overexpress a large library of human cell surface or secreted proteins.

    • The test compound, often fluorescently labeled, is incubated with the microarray.

    • The array is washed to remove non-specific binding.

    • The binding of the compound to specific cells (and therefore specific proteins) is detected by measuring the fluorescence signal.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes involved in assessing off-target effects, the following diagrams are provided.

experimental_workflow cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Screening cluster_cellular Cell-Based Validation cluster_analysis Data Analysis & Interpretation insilico Computational Off-Target Prediction kinome Kinome Profiling insilico->kinome Guide Assay Selection receptor Receptor Binding Assays insilico->receptor Guide Assay Selection analysis Identify and Prioritize Off-Targets kinome->analysis receptor->analysis cetsa Cellular Thermal Shift Assay (CETSA) cetsa->analysis otscma OTSCMA otscma->analysis analysis->cetsa Validate Hits analysis->otscma Validate Hits

Caption: Workflow for Off-Target Effect Assessment.

signaling_pathway cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway drug 6-(dimethylamino)pyrazine- 2-carboxylic acid target Intended Target drug->target offtarget Off-Target Protein drug->offtarget effect Therapeutic Effect target->effect sideeffect Adverse Effect offtarget->sideeffect

Caption: Intended vs. Off-Target Signaling Pathways.

Conclusion

A thorough evaluation of off-target effects is a critical step in the development of any new chemical entity. For this compound, a comprehensive screening strategy employing a combination of in-silico, in-vitro, and cell-based assays is recommended. By systematically identifying and characterizing unintended molecular interactions, researchers can build a more complete safety and efficacy profile, ultimately leading to the development of safer and more effective therapeutic agents. The methodologies and comparative frameworks presented in this guide provide a robust starting point for such an assessment.

References

Safety Operating Guide

Proper Disposal of 6-(Dimethylamino)pyrazine-2-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 6-(Dimethylamino)pyrazine-2-carboxylic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures compliance with all relevant regulations and minimizes environmental impact.

  • Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by the waste disposal company.

    • Keep the compound in its original or a clearly labeled, sealed, and appropriate container.

  • Container Management:

    • Ensure the container is not leaking and is in good condition.

    • The label should clearly identify the contents as "this compound" and include any relevant hazard symbols.

  • Consult Regulations:

    • It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1] These regulations will dictate the specific requirements for disposal.

  • Engage a Professional Waste Disposal Service:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a Safety Data Sheet (SDS) for this compound if available. If an exact SDS is not available, an SDS for a closely related compound like 6-(Methylamino)pyrazine-2-carboxylic acid can provide initial guidance on handling and hazards.[2]

  • Documentation:

    • Maintain a record of the disposal, including the name of the waste disposal company, the date of pickup, and the amount of substance disposed of.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Empty containers should be treated as hazardous waste and disposed of through the same channels as the chemical itself.

III. Quantitative Data

Specific quantitative limits for the disposal of this compound (e.g., concentration limits for landfill or wastewater) are not universally defined and are subject to local, regional, and national regulations. The following table highlights the type of quantitative data that would be pertinent, which should be obtained from your local regulatory bodies or your designated waste disposal contractor.

ParameterValueSource/Regulation
Hazardous Waste Code To be determined based on local regulationsLocal Environmental Protection Agency
Permissible Concentration in Effluent To be determined based on local regulationsLocal Water Authority
Reportable Quantity (RQ) To be determined based on national regulationsNational Environmental Protection Agency

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have 6-(Dimethylamino)pyrazine- 2-carboxylic acid for disposal consult_sds Consult Safety Data Sheet (SDS) for handling and hazard information start->consult_sds ppe Wear appropriate Personal Protective Equipment (PPE) consult_sds->ppe segregate Segregate and label waste container ppe->segregate consult_regs Consult local, regional, and national disposal regulations segregate->consult_regs contact_pro Contact licensed hazardous waste disposal company consult_regs->contact_pro arrange_pickup Arrange for waste pickup contact_pro->arrange_pickup document Document the disposal process arrange_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling 6-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 6-(Dimethylamino)pyrazine-2-carboxylic acid

This guide provides immediate safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds and are intended to establish a foundation for safe laboratory practices. A thorough risk assessment should be conducted prior to handling this specific compound.

Hazard Identification and Personal Protective Equipment

While specific data for this compound is limited, information from analogous compounds such as 6-(Methylamino)pyrazine-2-carboxylic acid and 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride suggests that this compound may cause skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] Therefore, a cautious approach to handling is warranted, with an emphasis on appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3][4]To protect against potential splashes and airborne particles that could cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant overalls.[1][3][5]To prevent skin contact, which may cause irritation or an allergic reaction.[1] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4][5]To avoid inhalation of dust or fumes, which may cause respiratory tract irritation.[2]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials, such as strong oxidizing agents.[3]

  • Store away from sources of ignition.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[1][2][6]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6] If skin irritation or a rash occurs, seek medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill and Disposal Management

Spill Cleanup: In the event of a spill, wear appropriate PPE.[1] For solid materials, carefully sweep or vacuum up the substance, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.

Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1][3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

Visual Safety Protocols

The following diagrams illustrate the standard operating procedures for handling and emergency response.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Weigh and Handle in Fume Hood E Avoid Dust Generation D->E F Keep Container Tightly Closed E->F G Segregate Waste H Label Waste Container G->H I Dispose via Approved Vendor H->I

Caption: Workflow for Safe Handling of this compound.

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Skin Skin Contact: Flush with water for 15 min Exposure->Skin Eye Eye Contact: Rinse with water for 15 min Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, Do NOT induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: First Aid Response for Exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.